Ethyl(methyl)phosphane
Description
Structure
3D Structure
Properties
CAS No. |
5849-95-6 |
|---|---|
Molecular Formula |
C3H9P |
Molecular Weight |
76.08 g/mol |
IUPAC Name |
ethyl(methyl)phosphane |
InChI |
InChI=1S/C3H9P/c1-3-4-2/h4H,3H2,1-2H3 |
InChI Key |
BXDCELKJGGVUHD-UHFFFAOYSA-N |
Canonical SMILES |
CCPC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Methyl Phosphane and Analogous Phosphanes
Direct Synthetic Routes to Chiral and Achiral Alkylphosphanes
Direct methods for the synthesis of alkylphosphanes typically involve the formation of phosphorus-carbon bonds through reactions with phosphorus halides or the reduction of pentavalent phosphorus compounds.
Nucleophilic Substitution Reactions with Halogenated Phosphorus Precursors
A fundamental and widely used method for creating P-C bonds is the nucleophilic substitution of a halogen on a phosphorus atom. wikipedia.org This approach can be adapted to produce primary, secondary, and tertiary phosphines. The reaction generally involves an organometallic reagent, such as an organolithium or Grignard reagent, attacking a phosphorus halide. wikipedia.orgwikipedia.org
For a mixed alkylphosphane like ethyl(methyl)phosphane, a stepwise substitution on a precursor like phosphorus trichloride (B1173362) (PCl₃) or a dichlorophosphine is necessary. For instance, reacting PCl₃ first with one equivalent of a methylating agent and then with one equivalent of an ethylating agent can, in principle, yield the desired product, though careful control of reaction conditions is required to manage the formation of multiple substitution products. nih.gov
The general mechanism for these reactions can be classified as either Sɴ1 or Sɴ2, depending on the substrate, nucleophile, and reaction conditions. libretexts.orgyoutube.com For primary and secondary phosphine (B1218219) synthesis, Sɴ2-type mechanisms are common. libretexts.org The reactivity of the halogenated phosphorus precursor is high, and the choice of solvent and temperature is critical to control the selectivity of the alkylation. youtube.com
Grignard Reagent-Based Approaches for Alkylphosphane Formation
Grignard reagents (R-Mg-X) are among the most common nucleophiles used for the alkylation of phosphorus halides due to their ready availability and high reactivity. nih.govwikipedia.org The synthesis of both symmetrical and unsymmetrical phosphines can be achieved using this method. nih.gov For example, treating chlorodiphenylphosphine (B86185) with various alkyl or aryl Grignard reagents can produce a range of mixed tertiary phosphines. nih.gov
To synthesize an unsymmetrical dialkylphosphane, one could start with a dichlorophosphine, such as methyldichlorophosphine (B1584959) (CH₃PCl₂). Sequential reaction with different Grignard reagents can lead to the formation of mixed phosphines. However, achieving high selectivity in a one-pot reaction can be challenging, often resulting in mixtures of products. nih.gov A more controlled approach involves isolating the intermediate chlorophosphine after the first substitution and then reacting it with the second Grignard reagent.
An alternative strategy for creating unsymmetrical tertiary phosphine oxides involves the sequential substitution of phosphonic acid dithioesters with Grignard reagents, which offers greater control over the introduction of different substituents. acs.org Secondary phosphine oxides can also be prepared from phosphorus trichloride or dialkyl phosphites by reaction with Grignard reagents followed by hydrolysis. researchgate.net
Table 1: Examples of Phosphine Synthesis using Grignard Reagents
| Phosphorus Precursor | Grignard Reagent(s) | Product | Reference |
|---|---|---|---|
| Chlorodiphenylphosphine (Ph₂PCl) | Methylmagnesium chloride (CH₃MgCl) | Methyldiphenylphosphine (Ph₂PMe) | nih.gov |
| Dichlorophenylphosphine (PhPCl₂) | Ethylmagnesium bromide (EtMgBr) then Propylmagnesium bromide (PrMgBr) | Ethyl(propyl)phenylphosphine (PhP(Et)(Pr)) | nih.gov |
| Phosphorus trichloride (PCl₃) | Arylmagnesium bromide (ArMgBr) | Triarylphosphine (Ar₃P) | nih.gov |
| Diethyl phosphite | Alkyl/Arylmagnesium bromide | Secondary Phosphine Oxide (R₂P(O)H) | researchgate.net |
Reductive Pathways for Phosphane Generation from Organophosphorus(V) Compounds
The reduction of stable pentavalent organophosphorus compounds, particularly phosphine oxides (R₃P=O), is a crucial method for obtaining phosphines, especially when the corresponding phosphine is sensitive to air or difficult to handle. rsc.org This route is also vital for the final step in many stereoselective syntheses, where a chiral phosphine oxide is reduced to the desired chiral phosphine.
A variety of reducing agents can be employed for this transformation. Silanes, such as tetramethyldisiloxane (TMDS) and phenylsilane (B129415) (PhSiH₃), are often used in the presence of a catalyst, like a titanium or copper complex, for a chemoselective reduction that tolerates other functional groups. organic-chemistry.org Lithium aluminium hydride (LiAlH₄) is another powerful reducing agent capable of converting phosphine oxides to phosphines. rsc.orgtcichemicals.com The reduction of optically active P-chirogenic phosphine oxides often proceeds with inversion or retention of configuration, depending on the specific reagents and conditions used. organic-chemistry.orgtcichemicals.com
Table 2: Selected Reducing Agents for Phosphine Oxide to Phosphine Conversion
| Reducing System | Key Features | Reference |
|---|---|---|
| Silanes (e.g., TMDS, PhSiH₃) + Catalyst (e.g., Ti(OiPr)₄, Copper complexes) | Chemoselective, mild conditions. | organic-chemistry.org |
| Lithium aluminium hydride (LiAlH₄) | Powerful, non-selective reducing agent. | rsc.orgtcichemicals.com |
| Oxalyl chloride / N,N,N',N'-tetramethylethylenediamine (TMEDA) | Mediated reduction without highly reactive metal hydrides. | organic-chemistry.org |
| Iodine / Phosphonic acid | Solvent-free conditions. | organic-chemistry.org |
Enantioselective Synthesis of P-Stereogenic this compound Derivatives
The synthesis of enantiomerically pure P-stereogenic phosphanes is of paramount importance due to their application as chiral ligands in asymmetric catalysis. This compound is a simple example of a P-chiral phosphane, where the phosphorus atom is the stereocenter.
Asymmetric Alkylation Strategies
Asymmetric alkylation of secondary phosphines (R¹R²PH) is a direct and efficient method for constructing P-stereogenic tertiary phosphines. This approach typically involves deprotonation of the secondary phosphine to form a phosphide (B1233454), which is then alkylated. The stereoselectivity is controlled by a chiral catalyst.
Copper(I) and Platinum(II) complexes with chiral diphosphine ligands (e.g., Josiphos, Me-Duphos) have proven effective in catalyzing the enantioselective alkylation of racemic or prochiral secondary phosphines with alkyl halides. nsf.govcapes.gov.bracs.org The mechanism is believed to proceed through a metal-phosphido intermediate where rapid pyramidal inversion at the phosphorus center occurs. nsf.govacs.org The chiral ligand on the metal creates a thermodynamic or kinetic preference for one diastereomeric intermediate, leading to an enantioenriched phosphine product via a Curtin-Hammett scenario. nsf.gov These methods have been successfully applied to synthesize a variety of P-stereogenic phosphines with high yields and enantioselectivities. acs.org
Resolution of Racemic Phosphine Oxides via Diastereomeric Complex Formation
An established method for obtaining enantiopure P-stereogenic compounds is the resolution of a racemic mixture. For phosphines, this is often accomplished by first oxidizing the racemic phosphine to the more stable phosphine oxide. The racemic phosphine oxide is then resolved, and the separated enantiopure phosphine oxide is subsequently reduced back to the enantiopure phosphine. acs.org
The resolution of racemic secondary or tertiary phosphine oxides can be achieved by forming diastereomeric complexes with a chiral resolving agent. nih.gov TADDOL derivatives and dibenzoyltartaric acid are examples of chiral diols that can form host-guest complexes with phosphine oxides. nih.govacs.org These diastereomeric complexes often have different solubilities, allowing for their separation by fractional crystallization. acs.orgrsc.org After separation, the chiral auxiliary is removed, yielding the enantiomerically enriched phosphine oxides. This classical resolution technique has been applied to a wide scope of aryl- and alkyl-substituted phosphine oxides, providing access to enantiopure products. nih.govacs.org
Chiral Auxiliary-Mediated Syntheses
The synthesis of enantiomerically pure P-chiral phosphanes such as this compound often relies on the use of chiral auxiliaries. A chiral auxiliary is a stereogenic unit temporarily incorporated into the synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy has been effectively applied to the synthesis of P-chiral phosphine oxides and phosphine-boranes, which serve as stable, handleable precursors to the target phosphanes. acs.orgnih.govnih.gov
One of the most well-established methods involves the use of auxiliaries derived from natural products, such as (-)-ephedrine. For instance, a diastereomerically pure oxazaphospholidine borane (B79455) adduct can be synthesized from (-)-ephedrine. researchgate.net This adduct can then undergo sequential nucleophilic substitution with organometallic reagents, such as ethyl Grignard and methyl lithium. The order of addition and the choice of reagents allow for the selective synthesis of the desired enantiomer of the ethyl(methyl)phosphine-borane complex. Subsequent deprotection by removing the borane group yields the free phosphane. researchgate.net
Another class of widely used auxiliaries is the Evans-type oxazolidinones. wikipedia.org A strategy based on these auxiliaries has been developed for the asymmetric synthesis of P-chiral phosphine oxides with high enantiomeric ratios (>98:2 er). acs.org The method involves the stereoselective formation of a P-chiral oxazolidinone, which then undergoes displacement with Grignard reagents to furnish the desired phosphine oxide. acs.org This phosphine oxide can then be reduced to the corresponding phosphane.
Pseudoephedrine and the related pseudoephenamine have also emerged as practical chiral auxiliaries. wikipedia.orgnih.gov Amides derived from pseudoephedrine or pseudoephenamine can be enolized and subsequently alkylated with high diastereoselectivity. nih.gov This principle can be extended to phosphorus chemistry, where a phosphorus-containing electrophile reacts with the enolate of a pseudoephedrine amide, or a phosphorus-centered nucleophile is functionalized using a substrate bearing the auxiliary.
Table 1: Examples of Chiral Auxiliaries in P-Chiral Phosphane Synthesis
| Chiral Auxiliary | Precursor Type | Key Features | Reference |
|---|---|---|---|
| (-)-Ephedrine | Oxazaphospholidine borane | Forms diastereomerically pure adducts; sequential substitution with organometallic reagents. | researchgate.net |
| Evans Oxazolidinones | P-chiral oxazolidinone | Highly stereoselective formation; displacement with Grignard reagents yields phosphine oxides. | acs.org |
| Pseudoephedrine | Amide | Directs stereoselective alkylation reactions. | wikipedia.orgnih.gov |
| Camphorsultam | N/A | Used in various asymmetric transformations. | wikipedia.org |
Advanced Synthetic Techniques and Methodological Innovations
Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of phosphane synthesis. These include detailed mechanistic studies, the adoption of green chemistry principles, and the development of novel catalytic systems.
Mechanistic Investigations of Alkylphosphane Bond Formation
Understanding the mechanisms of phosphorus-carbon (P-C) bond formation is crucial for optimizing existing methods and designing new ones. The reaction of tertiary phosphines with lithium, for example, has been studied to understand the factors controlling P-C(aryl) versus P-C(alkyl) bond cleavage. researchgate.netnih.gov Mechanistic studies indicate that the process involves a thermodynamic equilibrium between radicals and anions formed by bond cleavage, followed by stabilization as lithium salts. nih.gov
In catalytic hydrophosphination reactions, mechanistic insights have been gained through the study of catalyst resting states and reaction intermediates. For platinum-catalyzed hydrophosphination of acrylonitrile, the mechanism is thought to involve oxidative addition of the P-H bond, selective insertion of the alkene into the metal-phosphorus bond, and subsequent reductive elimination. liv.ac.uk The rate and reversibility of these steps are sensitive to the nature of the ancillary ligands on the metal catalyst. liv.ac.uk
For palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, the generally accepted mechanism begins with the oxidative addition of an aryl or alkyl halide to a Pd(0) complex. This is followed by a ligand exchange with the phosphorus nucleophile (e.g., a secondary phosphine oxide) and subsequent reductive elimination to form the P-C bond and regenerate the Pd(0) catalyst. researchgate.net In asymmetric versions, the key is the behavior of the diastereomeric metal-phosphido intermediates, where a rapid pyramidal inversion at the phosphorus atom can enable dynamic kinetic resolution. nih.govresearchgate.net
Development of Green Chemistry Principles in Phosphane Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In phosphane synthesis, this has led to significant innovations. A major focus has been to move away from traditional methods that use hazardous reagents like phosphorus chlorides and stoichiometric organometallic reagents. researchgate.net
Key green approaches include:
Atom Economy: Hydrophosphination, the addition of a P-H bond across a C-C multiple bond, is an atom-economical method for forming P-C bonds. nih.gov Recent developments have demonstrated that the hydrophosphination of alkenes and alkynes can be achieved under solvent-free and catalyst-free conditions, representing a significant green advancement. semanticscholar.org
Use of Safer Starting Materials: There is a growing interest in using elemental white (P₄) or red phosphorus as a starting material, which avoids the hazardous chlorination process required to make phosphorus halides. researchgate.net Electrochemical methods have been developed to convert white phosphorus directly into tertiary phosphines and other organophosphorus compounds, offering an environmentally safer route. researchgate.netresearchgate.net
Solvent-Free and Catalysis-Free Reactions: The addition of secondary phosphines, like diphenylphosphine (B32561), to alkenes and alkynes has been shown to proceed efficiently without any solvent or catalyst. semanticscholar.org These methods are often highly regioselective, yielding anti-Markovnikov products. semanticscholar.org
Energy Efficiency: The development of photocatalytic methods for C-P bond formation represents another green approach. These reactions can be driven by visible light, often under mild conditions, reducing the energy input required for the synthesis. rsc.org
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Phosphanes
| Feature | Traditional Method | Green Chemistry Approach | Reference |
|---|---|---|---|
| P Source | Phosphorus trichloride (PCl₃) | Elemental Phosphorus (P₄) | researchgate.net |
| Key Reaction | Grignard reaction with halophosphine | Hydrophosphination of alkenes | nih.govsemanticscholar.org |
| Catalyst | Stoichiometric reagents | Catalytic (e.g., Pd, Ni) or catalyst-free | liv.ac.uksemanticscholar.org |
| Solvent | Anhydrous organic solvents (e.g., THF) | Solvent-free or aqueous media | semanticscholar.orgresearchgate.net |
| Byproducts | Metal halide salts | Minimal or no byproducts (in atom-economical reactions) | semanticscholar.org |
Catalytic Methodologies for P-C Bond Construction
Catalytic methods have become indispensable for the efficient and selective synthesis of phosphanes. liv.ac.uk Transition metal catalysis, in particular, has provided powerful tools for constructing P-C bonds. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches. nih.gov
Palladium Catalysis: Palladium complexes are widely used to catalyze the cross-coupling of P-H containing species (secondary phosphines, phosphine oxides, H-phosphinates) with organic halides or triflates (the Hirao reaction). researchgate.net This method is effective for creating both P-C(sp²) and P-C(sp³) bonds. Asymmetric variants using chiral ligands have been developed to achieve enantioselective synthesis of P-chiral phosphines. nih.gov
Nickel Catalysis: Nickel catalysts are also effective for C-P cross-coupling reactions. researchgate.net They have been employed in the coupling of benzyl (B1604629) bromide with diphenylphosphine chloride and in the asymmetric hydrophosphination of substrates like methacrylonitrile. nih.govresearchgate.net
Copper and Ruthenium Catalysis: Copper-catalyzed reactions, such as the coupling of ethyl diazoacetate with a secondary phosphine borane, have been reported. nih.gov Ruthenium-based catalysts have been successfully used for the enantioselective alkylation of secondary phosphines, proceeding through an electron-rich ruthenium-phosphido complex that enhances the nucleophilicity of the phosphorus atom. nih.govresearchgate.net
Hydrophosphination: Metal-catalyzed hydrophosphination of alkenes and alkynes is a highly efficient method for creating P-C bonds. Platinum, palladium, and nickel complexes are commonly used to catalyze these transformations, often with high regioselectivity. liv.ac.uk
Table 3: Overview of Catalytic Systems for P-C Bond Formation
| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Cross-Coupling (Hirao) | Secondary phosphine oxides, organic halides | Versatile for aryl and vinyl phosphine oxides. | researchgate.net |
| Palladium (Pd) | Asymmetric Allylic Phosphination | Allylic substrates, secondary phosphines | Can achieve high enantioselectivity. | nih.gov |
| Nickel (Ni) | Cross-Coupling | Benzyl halides, phosphine chlorides | Effective for C(sp³)–P bond formation. | nih.gov |
| Ruthenium (Ru) | Asymmetric Alkylation | Secondary phosphines, benzylic chlorides | Utilizes an electron-rich phosphido intermediate. | nih.gov |
| Platinum (Pt) | Hydrophosphination | Alkenes (e.g., acrylonitrile), secondary phosphines | Well-studied mechanism; forms C(sp³)–P bonds. | liv.ac.uk |
| Copper (Cu) | Carbene Insertion | Diazo compounds, secondary phosphine boranes | Forms α-phosphinoyl esters. | nih.gov |
Coordination Chemistry and Ligand Properties of Ethyl Methyl Phosphane
Fundamental Electronic and Steric Properties of Phosphane Ligands
The utility of phosphanes, such as ethyl(methyl)phosphane, as ligands in organometallic chemistry is largely determined by their electronic and steric profiles. These properties can be systematically evaluated to predict their coordination behavior.
The electronic properties of a phosphane ligand are a measure of its ability to donate or accept electron density when bonded to a metal center. This is primarily characterized by its σ-donor and π-acceptor capabilities. researchgate.net A key method for quantifying the net electron-donating ability is the Tolman Electronic Parameter (TEP). wikipedia.orgsmu.edu The TEP is determined experimentally by measuring the A₁ carbonyl stretching frequency (ν(CO)) in a nickel complex, [LNi(CO)₃], using infrared spectroscopy. wikipedia.org Strong σ-donating ligands increase the electron density on the metal, which leads to increased π-backbonding into the CO anti-bonding orbitals, thereby lowering the ν(CO) frequency. wikipedia.orglibretexts.org
While a specific TEP value for this compound is not prominently documented in the literature, its electronic character can be inferred by comparing it to related symmetrical phosphines. Given that alkyl groups are electron-donating, this compound is expected to be a reasonably strong σ-donor. Its TEP value would likely fall between that of trimethylphosphine (B1194731) (PMe₃) and triethylphosphine (B1216732) (PEt₃), as the electronic effect of the ethyl group is slightly greater than that of the methyl group.
Table 1: Comparative Tolman Electronic Parameters (TEP) for Selected Phosphine (B1218219) Ligands This table presents TEP values for common phosphine ligands to provide context for the expected electronic properties of this compound.
| Ligand (L) | TEP (ν(CO) in cm⁻¹) | Reference |
|---|---|---|
| P(t-Bu)₃ | 2056.1 | wikipedia.org |
| PMe₃ | 2064.1 | wikipedia.org |
| PPh₃ | 2068.9 | wikipedia.org |
| P(OEt)₃ | 2076.3 | wikipedia.org |
| PF₃ | 2110.0 | libretexts.org |
The steric influence of a phosphane ligand is a critical factor that affects the coordination number, geometry, and reactivity of the resulting metal complex. wikipedia.org The most common metric for quantifying this steric bulk is the Tolman cone angle (θ). wikipedia.orgacs.org It is defined as the solid angle at the metal center that is occupied by the ligand. acs.org For asymmetrically substituted phosphines of the type PRR'R'', the cone angle is determined by averaging the half-angles of the individual substituents. acs.org
Table 2: Comparative Cone Angles for Selected Phosphine Ligands This table provides cone angle values for common phosphine ligands to contextualize the steric profile of this compound.
| Ligand | Cone Angle (θ) in degrees | Reference |
|---|---|---|
| PH₃ | 87 | libretexts.org |
| PMe₃ | 118 | nsf.gov |
| PEt₃ | 132 | researchgate.net |
| PPh₃ | 145 | researchgate.net |
| PCy₃ | 170 | researchgate.net |
| P(t-Bu)₃ | 182 | researchgate.net |
Spectroscopic techniques are invaluable for elucidating the nature of the metal-phosphorus bond. Infrared (IR) spectroscopy, particularly of metal carbonyl complexes, provides insight into the electronic effects of the phosphine ligand, as discussed with the Tolman Electronic Parameter. libretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. ³¹P NMR spectroscopy is particularly informative, as the chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment and coordination. nih.gov For this compound, ³¹P NMR data, including chemical shifts and spin-spin coupling constants, are available and serve as a diagnostic for complex formation. nih.gov Upon coordination to a metal, a significant change in the ³¹P chemical shift, known as the coordination shift, is typically observed. Furthermore, the magnitude of the coupling constant between phosphorus and the metal nucleus (e.g., ¹J(¹⁹⁵Pt-³¹P) or ¹J(¹⁰³Rh-³¹P)), if applicable, can provide direct information about the strength and nature of the M-P bond.
Complexation Behavior with Transition Metals
The combination of moderate steric bulk and good σ-donor properties makes this compound a versatile ligand for a range of transition metals.
Phosphane ligands can form both homoleptic and heteroleptic complexes. Homoleptic complexes are those in which all ligands attached to the central metal atom are identical, such as [Ni(PMe₃)₄]. nih.gov In contrast, heteroleptic complexes contain more than one type of ligand, for example, [Cu(phen)(dppe)]⁺ where 'phen' is phenanthroline and 'dppe' is a diphosphine. nih.gov
While specific, well-characterized examples of homoleptic or heteroleptic complexes solely featuring this compound are not widespread in the literature, its properties suggest it is capable of forming both types. It could, for instance, form a homoleptic complex like [Pd(PMeEtH)₄]²⁺ or participate in a heteroleptic system, such as a square planar complex [PtCl₂(CO)(PMeEtH)]. The formation and stability of such complexes would be governed by a balance of electronic saturation of the metal center and the steric interactions between the ligands. Studies on silver(I) have shown the formation of both homoleptic [Ag(PR₃)₄]⁺ and heteroleptic [HB(pz)₃]Ag(PR₃) complexes, highlighting the versatility of phosphines in complexation. nih.gov
Hemilability is a property of polydentate ligands that contain two or more different donor groups with varying affinities for a metal center. researchgate.netwwu.edu This results in one donor arm being more easily displaced than the other, creating a vacant coordination site that can be crucial for catalytic activity. researchgate.net While this compound is a monodentate ligand, the concept of dynamic behavior is still highly relevant.
In solution, phosphine complexes can exhibit fluxional processes, where ligands exchange positions or the complex undergoes structural rearrangements. acs.org For a complex containing this compound, dynamic behavior could involve the rotation around the M-P bond. The asymmetry of the ligand could lead to distinct conformational isomers, and the energy barrier between them could be probed by variable-temperature NMR spectroscopy. Although direct studies on the hemilability of this compound itself are absent, its fundamental properties as a phosphine ligand place it within the broad class of compounds whose complexes are known to exhibit important dynamic and potentially hemilabile characteristics when incorporated into larger, multidentate frameworks. researchgate.net
Influence of Metal Center and Ancillary Ligands on Coordination Geometry
The coordination geometry of a metal complex containing this compound is not determined by the phosphine ligand in isolation. Instead, it is the result of a complex interplay between the properties of the metal center and the steric and electronic demands of all associated ligands, known as ancillary ligands.
The metal center's identity—its size, oxidation state, and d-electron count—plays a primary role in dictating the preferred coordination number and geometry. For example, late transition metals in low oxidation states, such as Pd(0) or Pt(0), are "soft" and often form stable complexes with soft phosphine ligands, favoring geometries like square planar or tetrahedral. Conversely, early transition metals or metals in high oxidation states are "harder" and may prefer coordination with harder ligands, although phosphine complexes are still common.
Ancillary ligands, the other ligands bound to the metal center, exert a significant influence through steric and electronic competition. nih.gov Bulky ancillary ligands can sterically hinder the coordination of multiple this compound ligands, favoring lower coordination numbers. nih.goved.ac.uk Conversely, small ancillary ligands like carbon monoxide or halides allow for higher coordination numbers. Electronically, the σ-donating and π-accepting properties of ancillary ligands modulate the electron density at the metal center, which in turn affects the strength of the metal-phosphine bond. rsc.org Strong π-accepting ancillary ligands can enhance back-bonding to the phosphine, while strong σ-donors can weaken the trans-ligand-metal bond.
The following table illustrates the potential impact of the metal and ancillary ligands on the geometry of a hypothetical complex.
| Metal Center Characteristics | Ancillary Ligand (L) Properties | Likely Coordination Environment for this compound |
| Late Transition Metal (e.g., Pd(II)) | Weakly coordinating (e.g., Cl⁻) | Square Planar, e.g., trans-[PdCl₂(PMeEtH)₂] |
| Early Transition Metal (e.g., Ti(IV)) | Bulky alkoxides | Tetrahedral or Octahedral with fewer phosphine ligands |
| Zero-valent Metal (e.g., Ni(0)) | π-accepting (e.g., CO) | Tetrahedral, e.g., [Ni(CO)₃(PMeEtH)] |
| High-valent Metal (e.g., Ir(III)) | Cyclometalating ligand | Distorted Octahedral |
Interaction with Main Group Elements and Lewis Acids
As a Lewis base, the phosphorus atom in this compound readily donates its lone pair of electrons to electron-deficient species, including main group elements and other Lewis acids.
Complexation with Group 13 and 14 Elements
This compound forms stable adducts with Lewis acidic compounds of Group 13 elements (e.g., Boron, Aluminum, Gallium). rsc.orggithub.io The reaction involves the formation of a dative covalent bond between the phosphorus and the Group 13 element. For instance, it can react with boranes, such as borane (B79455) (BH₃) or boron trichloride (B1173362) (BCl₃), to form phosphine-borane adducts. nih.govnih.gov These adducts are often highly stable. The synthesis of such complexes with various phosphines and Group 13 halides is a well-established process. rsc.orgwikipedia.org
Similarly, complexation with Group 14 elements (e.g., Silicon, Germanium, Tin) can occur, although the Lewis acidity of their halides is generally less pronounced than that of Group 13. rsc.orgacs.org The interaction often results in hypervalent Group 14 complexes where the phosphine coordinates to the central atom. researchgate.netnih.gov
| Reactant (Lewis Acid) | Product Type | General Reaction |
| Borane (BH₃·THF) | Phosphine-Borane Adduct | EtMePH + BH₃·THF → EtMePH-BH₃ + THF |
| Aluminum Trichloride (AlCl₃) | Phosphine-Aluminum Adduct | EtMePH + AlCl₃ → EtMePH-AlCl₃ |
| Tin(IV) Chloride (SnCl₄) | Phosphine-Tin Adduct | EtMePH + SnCl₄ → EtMePH-SnCl₄ |
| Germanium(II) Triflate | Germanium(II) Phosphine Complex | Ge(OTf)₂ + n(EtMePH) → Ge(PMeEtH)n₂ |
Adduct Formation with Lewis Acids and Bases
The Lewis basicity of this compound allows it to form adducts with a wide range of Lewis acids. The strength of the resulting bond is proportional to the acidity of the Lewis acid and the basicity of the phosphine. The formation of these adducts is a key step in many chemical transformations. rsc.org
The interaction is not limited to main group elements. Protons (H⁺), as fundamental Lewis acids, will readily react with this compound to form the corresponding ethyl(methyl)phosphonium cation, [EtMePH₂]⁺. This reactivity is characteristic of phosphines in general.
In the context of modern chemistry, the concept of "frustrated Lewis pairs" (FLPs) describes the situation where a bulky Lewis acid and a bulky Lewis base are sterically prevented from forming a classical adduct. researchgate.net This unquenched reactivity can be harnessed for small molecule activation. Given the relatively small size of its ethyl and methyl substituents, this compound is not considered a bulky phosphine and would readily form an adduct with most Lewis acids, making it an unlikely candidate for forming an FLP unless paired with an exceptionally sterically demanding Lewis acid.
Ligand Design Principles and Structure-Activity Relationships
The utility of a phosphine ligand in catalysis and coordination chemistry is governed by its steric and electronic properties, which can be systematically modified. scbt.comnumberanalytics.com
Steric and Electronic Tuning by Alkyl Substituents
The steric and electronic properties of phosphine ligands are highly tunable by altering the substituents on the phosphorus atom. manchester.ac.ukilpi.comnih.gov These properties are often quantified using parameters developed by Chadwick A. Tolman.
Steric Properties : The steric bulk of a phosphine ligand is described by the Tolman cone angle (θ). This is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined metal-phosphorus distance. libretexts.org this compound, with one methyl and one ethyl group, is expected to have a cone angle intermediate between that of trimethylphosphine (PMe₃) and triethylphosphine (PEt₃). It is considered a relatively small phosphine ligand, which allows for the formation of complexes with higher coordination numbers compared to bulkier phosphines like tricyclohexylphosphine (B42057). libretexts.org
Electronic Properties : The electronic effect of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP). This parameter is determined experimentally by measuring the C-O stretching frequency of the A₁ vibrational mode in Ni(CO)₃L complexes. libretexts.org Ligands that are strong electron donors increase the electron density on the metal, which leads to increased back-bonding into the π* orbitals of the CO ligands, lowering the C-O stretching frequency and thus the TEP value. Alkyl groups are electron-donating, making this compound a good σ-donor ligand. acs.org Its electronic effect is expected to be similar to other trialkylphosphines, rendering the phosphorus center more basic and electron-rich than arylphosphines like triphenylphosphine (B44618). manchester.ac.uk
The table below compares the estimated properties of this compound with other common phosphine ligands.
| Ligand | Formula | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |
| Trimethylphosphine | P(CH₃)₃ | 118° | 2064.1 |
| This compound | P(CH₂CH₃)(CH₃)H | ~125° (estimated) | ~2062 (estimated) |
| Triethylphosphine | P(CH₂CH₃)₃ | 132° | 2061.7 |
| Triphenylphosphine | P(C₆H₅)₃ | 145° | 2068.9 |
| Trifluorophosphine | PF₃ | 104° | 2110.8 |
Chelate Effects and Multidentate Ligand Design Incorporating this compound Motifs
While this compound is a monodentate ligand, its structural motif can be incorporated into more complex molecular architectures to create multidentate ligands. rsc.org These ligands can bind to a metal center through two or more donor atoms, forming a chelate ring. The formation of these rings is entropically favored, leading to complexes with enhanced thermodynamic and kinetic stability, an observation known as the chelate effect. numberanalytics.comcardiff.ac.uk
By linking two or more ethyl(methyl)phosphino groups with a flexible or rigid organic backbone, one can synthesize bidentate, tridentate, or even polydentate ligands. The properties of the resulting chelating ligand are dictated by the nature of the linker.
Linker Length : The number of atoms in the backbone determines the "bite angle" of the ligand, which is the P-M-P angle in the resulting complex. Short linkers (e.g., two carbons) produce small bite angles suitable for certain catalytic applications, while longer linkers allow for larger bite angles.
Linker Rigidity : A rigid backbone, such as one containing aromatic rings or double bonds, pre-organizes the ligand for coordination and can impart specific geometries on the metal complex. This is a key strategy in the design of ligands for asymmetric catalysis. nih.gov
Below are hypothetical examples of multidentate ligands designed using this compound motifs.
| Ligand Structure | Name/Type | Linker | Potential Application |
| (EtMeP)CH₂CH₂(PMeEt) | 1,2-bis(ethylmethylphosphino)ethane | Ethylene | Formation of stable 5-membered chelate rings |
| (EtMeP)C₆H₄(PMeEt) | 1,2-bis(ethylmethylphosphino)benzene | Phenyl | Rigid backbone for enforcing specific coordination geometries |
| N(CH₂CH₂PMeEt)₃ | Tris[2-(ethylmethylphosphino)ethyl]amine | Tripodal amine | Encapsulation of a metal ion, creating a protected catalytic pocket |
Catalytic Applications of Ethyl Methyl Phosphane and Its Derivatives
Role in Homogeneous Transition Metal Catalysis
In homogeneous catalysis, phosphine (B1218219) ligands are integral to the function of transition metal catalysts. rsc.org They coordinate to the metal center, influencing its reactivity, selectivity, and stability. tcichemicals.comnih.gov The phosphorus atom's lone pair of electrons acts as a σ-donor, while its vacant d-orbitals can accept back-donation from the metal, creating a stable metal-phosphine bond. tcichemicals.com The specific nature of the alkyl or aryl groups attached to the phosphorus, such as in ethyl(methyl)phosphane derivatives, dictates the ligand's electronic and steric profile, which in turn modulates the catalyst's performance. prochemonline.comcfmot.de
Phosphine ligands are indispensable in a multitude of metal-catalyzed reactions, including cross-coupling, hydrogenation, and carbonylation. prochemonline.comcfmot.dewikipedia.org The coordination of phosphines to a metal center can stabilize the catalyst, enhance its solubility, and critically influence the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com
For example, palladium complexes bearing phosphine ligands are widely used for creating carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. cfmot.deacs.orgstrem.com In these processes, electron-rich and sterically bulky phosphine ligands are often highly effective because they promote the oxidative addition step, even with less reactive substrates like aryl chlorides, and facilitate the final reductive elimination step to release the product and regenerate the catalyst. tcichemicals.comacs.org Similarly, rhodium and iridium catalysts with phosphine ligands are employed in hydrogenation and hydroformylation reactions. rsc.orgtcichemicals.com
The structure of the phosphine is crucial. For instance, in the rhodium-catalyzed carbonylation of methanol (B129727) to produce acetic acid, the choice of phosphine ligand significantly impacts catalyst activity and stability. Simple alkylphosphines, which are derivatives of this compound, can be used to tune these properties. The development of chiral phosphine ligands has been particularly important for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govnih.govnih.gov
The electronic and steric properties of phosphine ligands like this compound and its derivatives are key to controlling reaction efficiency and selectivity. tcichemicals.comchemscene.com Electron-donating alkyl groups, such as ethyl and methyl, increase the electron density on the phosphorus atom. This enhances the ligand's σ-donating ability, which in turn increases the electron density at the metal center, often promoting the rate-limiting oxidative addition step in cross-coupling catalytic cycles. tcichemicals.com
A study comparing the effects of triethylphosphine (B1216732) (a close derivative of this compound) and triphenylphosphine (B44618) in the rhodium-catalyzed carbonylation of methanol illustrates this point. The more electron-donating triethylphosphine led to a higher yield of acetic acid compared to both the unligated rhodium catalyst and the one with the less basic triphenylphosphine ligand, demonstrating its superior activity.
| Catalyst/Ligand | Yield per hour | Final Solubility (ppm) |
| RhI₃ (no ligand) | 2.91 | - |
| Rh-Triethylphosphine | 4.62 | - |
| Rh-Triphenylphosphine | 3.46 | 138 |
This table summarizes the effect of different phosphine ligands on the efficiency of rhodium-catalyzed methanol carbonylation. Data sourced from a comparative study.
The steric bulk of the phosphine ligand also plays a critical role. Larger ligands can create a more hindered coordination sphere around the metal, which can favor reductive elimination and influence the regioselectivity and stereoselectivity of a reaction. rsc.orgtcichemicals.com By systematically modifying the substituents on the phosphorus atom, ligands can be designed to achieve a specific outcome in a catalytic transformation.
Organocatalysis via Nucleophilic Phosphine Activation
Tertiary phosphines are not only effective as ligands for metals but also serve as potent nucleophilic catalysts in their own right, a field known as organocatalysis. researchgate.netescholarship.orgacs.org The fundamental step in nucleophilic phosphine catalysis is the addition of the phosphine to an electrophilic substrate, typically a compound with activated carbon-carbon multiple bonds, to form a zwitterionic intermediate like a phosphonium (B103445) enolate or ylide. acs.orgbeilstein-journals.orgnih.gov This reactive intermediate then participates in a variety of bond-forming reactions.
Phosphine-catalyzed annulation reactions are powerful methods for constructing cyclic compounds. researchgate.net In these reactions, the phosphine catalyst activates a substrate to form a zwitterionic intermediate that acts as a dipole, which can then react with a suitable partner in a cycloaddition. acs.org
A prominent example is the [4+2] annulation (or cycloaddition), which is analogous to the Diels-Alder reaction and is used to synthesize six-membered rings. nih.gov For instance, phosphines can catalyze the reaction between allenoates (which serve as four-carbon synthons) and activated alkenes to form highly functionalized cyclohexenes. nih.gov The choice of phosphine catalyst is crucial and can even alter the regiochemical outcome of the reaction. nih.gov
The general mechanism involves the nucleophilic attack of the phosphine on the allenoate to generate a 1,4-dipolar intermediate. This intermediate then reacts with an electron-deficient alkene, followed by ring-closure and elimination of the phosphine catalyst to afford the cyclohexene (B86901) product. nih.govacs.org Various phosphines, from simple trialkylphosphines like tributylphosphine (B147548) to triarylphosphines, have been employed, with their nucleophilicity and steric bulk influencing the reaction's efficiency and selectivity. nih.govacs.org Chiral phosphines have also been developed to achieve asymmetric [4+2] annulations. mdpi.com
| Phosphine Catalyst | Reaction | Product | Yield | Reference |
| PBu₃ | [4+2] annulation of δ-sulfonamido-enones and 1,1-dicyanoalkenes | Piperidines | 86% | acs.org |
| HMPT | [4+2] annulation of α-alkylallenoates and arylidenemalononitriles | Cyclohexenes | 98% | nih.gov |
| PPh₃ | [4+2] annulation of α-methylallenoate and arylidenemalononitriles | Regioisomeric Cyclohexenes | - | nih.gov |
| Chiral Phosphine | Asymmetric [3+2] annulation of ynones and barbiturate-alkenes | Spirobarbiturate-cyclopentanones | Moderate to Excellent | rsc.org |
This table showcases various phosphine catalysts used in different annulation reactions, highlighting their effectiveness. nih.govacs.orgrsc.org
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst. wikipedia.org While tertiary amines are common catalysts, tertiary phosphines are also highly effective, often providing different reactivity or higher yields. organic-chemistry.org
The mechanism begins with the nucleophilic addition of the phosphine to the activated alkene (e.g., an α,β-unsaturated ketone), generating a zwitterionic phosphonium enolate. organic-chemistry.org This enolate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the phosphine catalyst yield the final product, a densely functionalized allylic alcohol. wikipedia.orgorganic-chemistry.org The aza-Baylis-Hillman reaction is a related transformation where an imine is used as the electrophile to produce functionalized allylic amines. rsc.orgrsc.org Chiral phosphines have been successfully applied to render these reactions enantioselective, providing access to valuable chiral building blocks. rsc.orgmdpi.com
The versatility of nucleophilic phosphine catalysis extends beyond annulations and MBH reactions to a wide range of other transformations for forming carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.orgbeilstein-journals.org
Notable examples include:
[3+2] Cycloadditions: Phosphines catalyze the reaction of allenes or alkynes with activated alkenes or imines to construct five-membered rings such as cyclopentenes and pyrrolines. rsc.orgchinesechemsoc.orgacs.org The reaction proceeds through a phosphine-generated zwitterionic 1,3-dipole that reacts with a dipolarophile. acs.org
γ-Umpolung Additions: Phosphine catalysts can reverse the normal reactivity of certain substrates. For instance, they can promote the addition of nucleophiles to the γ-position of α,β-unsaturated carbonyl compounds, a type of "umpolung" (reactivity reversal) that is difficult to achieve with other methods. beilstein-journals.orgmit.edu
Carbon-Heteroatom Bond Formation: Phosphine catalysis is not limited to C-C bond formation. It has been employed in the synthesis of compounds containing C-N, C-O, and C-P bonds. acs.orgnih.gov For example, N-heterocyclic phosphines have been shown to mediate the one-pot synthesis of α-amino phosphonates. acs.org Electrophilic phosphine catalysts can also facilitate phosphorus-carbon bond formation between a phosphine source and an alkyl halide. rsc.org
These diverse applications underscore the power of phosphines like this compound and its more complex derivatives as tunable catalysts for modern organic synthesis.
Asymmetric Catalysis with Chiral this compound Ligands
Chiral phosphines are paramount in the field of asymmetric catalysis, where they serve as ligands that coordinate to a central metal atom, creating a chiral environment that can induce high enantioselectivity in chemical reactions. tcichemicals.com Ligands derived from the this compound framework, particularly those where the phosphorus atom itself is the stereogenic center (P-chirogenic), represent a significant class of these chiral inductors. tcichemicals.comnih.gov The development of P-chirogenic phosphine ligands, which are often challenging to synthesize, has been greatly facilitated by the use of phosphine-borane intermediates. This method provides a more convenient route compared to classical approaches using phosphine oxides. tcichemicals.com Rationally designed P-chiral ligands that are conformationally rigid and electron-rich have demonstrated exceptional performance, achieving high enantioselectivity and catalytic activity in a variety of transition-metal-catalyzed asymmetric reactions. nih.govjst.go.jp
One of the most successful applications of chiral this compound derivatives is in the field of asymmetric hydrogenation. This process is a highly efficient, atom-economical method for producing optically active compounds, which are valuable building blocks for pharmaceuticals and agrochemicals. nih.govnih.gov Rhodium and Iridium complexes featuring P-chiral bisphosphine ligands with an this compound or a structurally related tert-butyl(methyl)phosphane (B14335272) moiety have proven to be powerful catalysts for the enantioselective hydrogenation of various unsaturated substrates, including olefins, ketones, and imines. jst.go.jpresearchgate.netnih.gov
For instance, the ligand (S,S)-1,2-bis(tert-butylmethylphosphino)ethane, known as t-Bu-BisP, is a representative P-chiral phosphine ligand that exhibits outstanding enantioselectivities in these reactions. nih.gov Despite being an air-sensitive semi-solid, its efficacy has driven the development of more stable alternatives like 2,3-Bis(tert-butylmethylphosphino)quinoxaline (QuinoxP), which is an air-stable crystalline solid that retains high enantioinduction capabilities. tcichemicals.com These ligands, when complexed with rhodium, catalyze the hydrogenation of enamides and other related substrates, proceeding through Rh-dihydride intermediates. tcichemicals.com
The effectiveness of these catalysts is highlighted in the asymmetric hydrogenation of various substrates, as detailed in the table below.
| Ligand | Substrate | Catalyst | Solvent | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| t-Bu-BisP | Methyl (Z)-α-acetamidocinnamate | [Rh(cod)L]BF₄ | MeOH | >99 | nih.gov |
| QuinoxP | Methyl (Z)-α-acetamidocinnamate | [Rh(cod)L]BF₄ | MeOH | >99 | tcichemicals.com |
| t-Bu-BisP | Acyclic Aromatic N-Aryl Imine | [Ir(cod)L]BArF | Toluene | 95 | jst.go.jp |
| (R,R,R)-SKP | 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)L*]BF₄ | DCM | 99 | nih.gov |
Beyond hydrogenation, chiral phosphine ligands derived from the this compound motif are instrumental in a range of asymmetric cycloaddition and coupling reactions. acs.org These reactions are fundamental for constructing complex cyclic and acyclic molecular architectures. rsc.org In nucleophilic phosphine catalysis, the phosphine adds to an electrophilic starting material, such as an allene (B1206475) or alkene, to generate a reactive zwitterionic intermediate that drives the reaction forward. nih.govbeilstein-journals.org
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent example where chiral diphosphine ligands have been successfully applied. nih.gov These reactions form carbon-carbon bonds with excellent control of stereochemistry. Similarly, phosphine-catalyzed asymmetric [3+2] cycloadditions of allenes with electron-deficient olefins or imines provide a direct route to highly functionalized five-membered rings, which are common structural motifs in bioactive molecules. rsc.orgbeilstein-journals.orgnih.gov For instance, a binaphthyl-derived phosphine was used as a catalyst in the [3+2] cycloaddition between an allenic ester and chalcone (B49325) derivatives, yielding functionalized cyclopentenes with up to 90% ee. rsc.org
The synthesis of P-chiral phosphines themselves can be achieved via palladium-catalyzed C-P coupling reactions, linking enantiopure phosphine-boranes with aryl or heteroaryl halides. rsc.org
| Reaction Type | Ligand/Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Chiral Phosphine | Allenoate + Acrylate (B77674) | High | 68-94 | rsc.org |
| [3+2] Cycloaddition | Ag(I) / Chiral Phosphine-Phosphoramidite | Various | - | Excellent | tandfonline.com |
| Allylic Alkylation | Pd / Chiral Indole Phosphine | 1,3-Diphenyl-2-propenyl acetate (B1210297) + Dimethyl malonate | - | 99 | nih.gov |
| Suzuki Coupling | Pd(OAc)₂ / (R)-BINAP | 1-Iodo-2-methoxynaphthalene + 2-Methoxy-1-naphthylboronic acid | up to 94 | up to 30 | researchgate.net |
The success of an asymmetric catalyst is critically dependent on the design of the chiral ligand. nih.gov For P-chiral phosphines like this compound derivatives, achieving high enantioselectivity and diastereoselectivity hinges on a delicate balance of steric and electronic properties. numberanalytics.com The goal is to create a well-defined and rigid chiral pocket around the metal center that effectively differentiates between the two enantiotopic faces of the substrate.
Key principles in the design of these ligands include:
Steric Bulk: The spatial arrangement of substituents on the phosphorus atom is a primary determinant of selectivity. numberanalytics.com The combination of a sterically demanding group, such as a tert-butyl group, with a smaller group like a methyl group on the phosphorus atom has proven to be a highly effective strategy. tcichemicals.com This steric differentiation creates a highly asymmetric environment.
Conformational Rigidity: A rigid ligand backbone is crucial for maintaining a consistent chiral environment throughout the catalytic cycle. nih.gov Ligands like t-Bu-BisP* and QuinoxP* incorporate the P-chiral centers into a rigid bidentate structure, which limits conformational flexibility and enhances enantiocontrol. nih.gov
Electronic Effects: The electron-donating or -withdrawing nature of the phosphine ligand influences the reactivity of the metal center. numberanalytics.com Electron-rich phosphines generally lead to more active catalysts, which can be beneficial for challenging transformations. tcichemicals.com
Bifunctionality: Some modern chiral phosphine designs incorporate additional functional groups, such as a thiourea (B124793) or amide moiety, that can engage in secondary interactions (e.g., hydrogen bonding) with the substrate. nih.gov This bifunctional approach can help to organize the transition state geometry, leading to improved catalytic activity and enantioselectivity. beilstein-journals.org
The synthesis of these sophisticated ligands often relies on phosphine-borane chemistry, which protects the phosphine from oxidation and allows for stereospecific manipulations at the phosphorus center. jst.go.jp
Mechanistic Insights into Catalytic Cycles
Understanding the mechanism of a catalytic reaction is essential for optimizing its performance and for the rational design of new catalysts. Mechanistic studies for reactions involving chiral phosphine ligands focus on identifying the key intermediates and determining the energetic profile of the catalytic cycle.
The species that directly participates in the bond-forming and bond-breaking steps of a reaction is known as the active catalytic species. In transition metal catalysis, the precatalyst (the complex initially added to the reaction) is often not the active species. It must first undergo a transformation, such as ligand exchange or reduction, to enter the catalytic cycle.
For palladium-catalyzed cross-coupling reactions, it is well-established that a Pd(0)-phosphine complex is often the catalytically active species. acs.org Even if a Pd(II) precatalyst is used, it is typically reduced in situ to Pd(0) to initiate the cycle. acs.org Computational and experimental studies, including DFT calculations and NMR spectroscopy, have been employed to identify the resting state of the catalyst—the most stable intermediate in the cycle—and other key intermediates. acs.org For example, in a Pd-catalyzed amination, a monoligated Pd(0)-arene complex was identified as the likely active species from which the catalytic cycle begins. acs.org
In the case of Rh-catalyzed asymmetric hydrogenations with P-chiral bisphosphine ligands, mechanistic studies have revealed that the reaction proceeds via rhodium-dihydride intermediates. tcichemicals.com The enantioselection is believed to occur during the formation of a hexacoordinated Rh(III) complex that includes the bisphosphine ligand, the substrate, and the two hydride ligands. tcichemicals.com
In palladium-catalyzed cross-coupling cycles, either oxidative addition of the electrophile to the Pd(0) center or the final reductive elimination step that forms the product can be rate-limiting. The specific step depends on the substrates, the ligand, and the reaction conditions. nih.gov For example, multivariate correlations of reaction outcomes with various phosphine ligands have been used to shed light on how ligand structure influences the reaction mechanism and which steps are likely rate-determining. nih.gov
Similarly, in phosphine-catalyzed organocatalytic reactions, such as the rearrangement of vinylcyclopropylketones, DFT studies have been used to map out the reaction pathway. acs.org Such studies can identify the initial nucleophilic attack of the phosphine on the substrate and subsequent ring-closure steps, pinpointing the transition state with the highest energy. acs.org For instance, in a dual hydroamination reaction, the formation of an η³-allyl-Pd(II) intermediate, not the previously hypothesized amino-diene formation, was identified as the rate-determining step through computational analysis. acs.org These insights are invaluable for rationally tuning the catalyst and reaction conditions to achieve higher efficiency.
Computational Modeling of Catalytic Pathways
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of catalytic reactions involving phosphine ligands. pitt.edumdpi.com While specific computational studies focusing exclusively on this compound are not extensively documented in peer-reviewed literature, the principles and findings from the broader class of P-stereogenic and simple alkylphosphine ligands provide a robust framework for predicting its behavior. nih.govacs.org These theoretical investigations offer deep insights into reaction intermediates, transition states, and the energetic profiles of entire catalytic cycles, which are often difficult to determine through experimental means alone. researchgate.netrsc.org
In asymmetric catalysis, DFT calculations are crucial for elucidating the mechanism of enantioinduction. acs.org For a P-stereogenic ligand like (R)- or (S)-ethyl(methyl)phosphane, models can predict which diastereomeric transition state is lower in energy, thereby forecasting the major enantiomer of the product. Studies on structurally related P-chiral ligands, such as those containing tert-butylmethylphosphino groups, have successfully used DFT to rationalize high enantioselectivities in reactions like asymmetric hydrogenation by revealing the subtle non-covalent interactions within the catalyst-substrate complex that govern the stereochemical outcome. acs.org
A powerful technique employed in these studies is Energy Decomposition Analysis (EDA). EDA dissects the interaction energy between the phosphine ligand and the metal center into physically meaningful components: electrostatic interaction, Pauli repulsion (steric effects), and orbital interaction (covalent bonding). researchgate.netacs.org For a ligand like this compound, an EDA could precisely quantify the electronic and steric contributions of the methyl and ethyl groups, helping to rationalize their influence on catalyst stability and activity.
Modeling entire catalytic cycles provides a comprehensive view of the reaction. A notable example, which can serve as an analogue, is the computational study of the hydrodefluorination of fluoroarenes catalyzed by simple trialkylphosphines, which involves a P(III)/P(V) redox cycle. nih.gov The study calculated the energy profile for the complete cycle, identifying the turnover-determining intermediate and transition state. This type of analysis is directly applicable to understanding potential catalytic cycles involving this compound.
The table below presents data from a DFT study on a phosphine-catalyzed hydrodefluorination reaction, illustrating the type of energetic information that can be obtained from computational modeling of a full catalytic cycle.
| Catalyst System | Turnover-Determining Intermediate (TDI) | Turnover-Determining Transition State (TDTS) | Calculated Overall Barrier (kJ mol-1) | Experimental Observation |
|---|---|---|---|---|
| PnBu3 (Tri-n-butylphosphine) | M5 (Hydridophosphorane) | TS61 (Reductive Elimination TS) | 79 | Fast reaction, full conversion in 20 min at 20 °C |
| Constrained σ3-P System | Not specified | Not specified | 140 | Slower reaction rates observed |
Ultimately, the insights gained from computational modeling are pivotal for rational catalyst design. rsc.orgnih.gov By understanding the structure-activity and structure-selectivity relationships at a molecular level, modifications to the ligand can be proposed and evaluated in silico before undertaking extensive synthetic work. For example, models could predict how substituting the ethyl group on this compound with a larger or more electron-withdrawing group would alter the energy barriers of a catalytic cycle, thus guiding the development of more efficient and selective catalysts.
Reactivity and Reaction Mechanisms of Ethyl Methyl Phosphane
Intrinsic Reactivity of the Phosphorus Center
The chemical character of ethyl(methyl)phosphane is fundamentally dictated by the lone pair of electrons on the phosphorus atom. This lone pair is the epicenter of its nucleophilic and basic properties and is the primary site for electrophilic attack and oxidation.
Nucleophilicity and Basicity of Phosphanes
Phosphanes, including this compound, exhibit distinct nucleophilicity and basicity, which are crucial to their reaction chemistry. illinois.edu Generally, phosphines are considered strong nucleophiles but relatively weak bases, especially when compared to their nitrogen analogues, amines. illinois.edureddit.com
Nucleophilicity: The nucleophilicity of the phosphorus atom is enhanced by its large size and high polarizability, making its electron lone pair readily available for attacking electrophilic centers. youtube.com In this compound, the presence of two electron-donating alkyl groups (ethyl and methyl) further increases the electron density on the phosphorus atom, making it a potent nucleophile. cdnsciencepub.com This allows it to participate in a wide range of reactions, such as SN2 substitutions with primary and even some secondary alkyl halides to form phosphonium (B103445) salts. youtube.comyoutube.com The rate of reaction for tertiary phosphines in SN2 substitutions can be significantly faster than that of corresponding amines. illinois.edu
Basicity: While strong nucleophiles, phosphanes are weaker bases than amines. The pKa of the conjugate acid of a trialkylphosphine like triethylphosphine (B1216732) is around 8.7, whereas that of triethylamine (B128534) is about 10.7. illinois.edu The basicity of phosphines is influenced by the electronic effects of the substituents. cdnsciencepub.com The electron-donating nature of the methyl and ethyl groups in this compound enhances its basicity compared to phosphines with electron-withdrawing groups like aryl or halide substituents. cdnsciencepub.com For instance, trialkylphosphines are significantly more basic than triarylphosphines. cdnsciencepub.com
| Property | General Characteristics for Alkylphosphanes | Influence of Ethyl and Methyl Groups |
| Nucleophilicity | High, due to large atomic size and polarizability of phosphorus. youtube.com | Enhanced due to the electron-donating inductive effect of the alkyl groups. |
| Basicity | Weaker than corresponding amines but stronger than arylphosphines. illinois.educdnsciencepub.com | Increased relative to phosphines with electron-withdrawing groups. cdnsciencepub.com |
Electrophilic Attacks at Phosphorus
The electron-rich phosphorus center in this compound is susceptible to attack by a variety of electrophiles. These reactions typically proceed with the formation of a new bond to phosphorus, leading to a change in its coordination number and oxidation state.
A primary example of an electrophilic attack is alkylation. This compound can react with alkyl halides in a classic SN2 reaction, where the phosphorus atom acts as the nucleophile. This results in the formation of a quaternary phosphonium salt. mdpi.com Such reactions are a fundamental method for creating P-C bonds. mdpi.com
Another significant class of electrophilic reactions involves addition to metal centers. Phosphines are excellent ligands in organometallic chemistry, readily donating their lone pair to form coordinate bonds with transition metals. libretexts.org
The general mechanism for bimolecular electrophilic substitution (SE2) at a phosphorus center involves the electrophile interacting with the electron lone pair from the front side, leading to the formation of a new P-Y bond with retention of configuration at the phosphorus center if it is chiral. mdpi.com
Oxidation and Reduction Chemistry of this compound
Oxidation: Phosphanes are easily oxidized. The phosphorus(III) center in this compound can be readily oxidized to a phosphorus(V) state, most commonly forming the corresponding phosphine (B1218219) oxide, ethyl(methyl)phosphine oxide. This oxidation can occur simply upon exposure to air (autoxidation) or by reaction with a wide range of oxidizing agents like hydrogen peroxide or peroxy acids. libretexts.orgnih.gov The high stability of the phosphorus-oxygen double bond in the phosphine oxide product provides a strong thermodynamic driving force for this reaction. This propensity for oxidation means that phosphines often need to be handled under inert atmospheres to prevent degradation. beilstein-journals.org
Reduction: The reverse reaction, the reduction of a phosphine oxide back to the corresponding phosphine, is a challenging but important transformation, particularly for recycling phosphine ligands used in industrial catalysis. nih.gov Direct reduction of the highly stable P=O bond requires potent reducing agents and often harsh conditions. nih.govacs.org A common strategy involves a two-step process:
Activation: The phosphine oxide is first treated with an activating agent, such as oxalyl chloride or phosgene, to convert the oxygen atom into a better leaving group, forming an intermediate chlorophosphonium salt. nih.govacs.org
Reduction: The activated intermediate is then reduced using a reducing agent like hexachlorodisilane (B81481) or even pressurized hydrogen in the presence of a catalyst. nih.govacs.org
Reactions with Organic Electrophiles and Nucleophiles
This compound can react with a diverse array of organic compounds, acting either as a nucleophile to initiate a reaction or as a catalyst.
Addition Reactions to Unsaturated Substrates
As a potent nucleophile, this compound can add to electron-deficient unsaturated systems, such as α,β-unsaturated carbonyl compounds (esters, ketones, etc.), nitriles, and sulfones. rsc.orgrsc.org This phospha-Michael addition is a key step in many phosphine-catalyzed reactions. rsc.orgnih.gov
The initial addition of the phosphine to the β-carbon of the Michael acceptor generates a zwitterionic intermediate, specifically a β-phosphonium enolate. rsc.orgnih.gov This intermediate is highly reactive and can participate in several subsequent pathways:
Protonation: In the presence of a proton source, the enolate can be trapped to form a stable β-phosphonium salt. rsc.org
Catalysis: The zwitterionic intermediate can act as a base, deprotonating a pronucleophile (like an alcohol) which then adds to another molecule of the Michael acceptor. nih.gov
Annulations: The zwitterion can act as a reactive intermediate in cycloaddition reactions, such as the Lu [3+2] cycloaddition, leading to the formation of five-membered rings. rsc.orgnih.gov
The reactivity in these additions is influenced by both the phosphine's nucleophilicity and the nature of the unsaturated substrate. rsc.org Michael acceptors with sp-hybridized electrophilic carbons (like alkynes) are generally more reactive towards phosphines than those with sp²-hybridized centers (like alkenes). rsc.org
| Reaction Type | Substrate Example | Intermediate | Product Type |
| Phospha-Michael Addition | Ethyl acrylate (B77674) rsc.org | β-Phosphonium enolate nih.gov | β-Phosphonium adduct |
| Phosphine-Catalyzed Michael Addition | Methyl vinyl ketone + Alcohol nih.gov | β-Phosphonium enolate (as base) nih.gov | β-Alkoxy ketone |
| [3+2] Cycloaddition (Lu Reaction) | Ethyl 2-butynoate + Activated alkene rsc.orgnih.gov | Phosphonium dienolate nih.gov | Cyclopentene derivative |
Substitution Reactions Involving the P-C Bonds
While the P-C bonds in simple alkylphosphanes like this compound are generally stable, they can undergo cleavage under certain conditions. These reactions often involve organometallic intermediates or radical pathways.
One established method for forming P-C bonds is the reaction of metal phosphides with alkyl halides. beilstein-journals.org This involves the deprotonation of a P-H bond in a primary or secondary phosphine to create a highly nucleophilic phosphide (B1233454) anion, which then displaces a halide. mdpi.combeilstein-journals.org
Conversely, P-C bond cleavage can occur in the coordination sphere of a metal center through processes like oxidative addition, where the metal inserts into the P-C bond. libretexts.org Homolytic substitution, involving the reaction of a carbon-centered radical at the phosphorus atom, represents another route for forming P-C bonds, typically using reagents with weak P-heteroatom bonds. nih.gov
Rearrangement Reactions of this compound Derivatives
Derivatives of this compound, a secondary phosphine, can participate in several important rearrangement reactions, which typically involve the migration of a group to the phosphorus atom, driven by the formation of a stable pentavalent phosphorus center. These transformations are fundamental in organophosphorus chemistry for creating new P-C bonds and synthesizing various phosphine oxides and phosphinates.
One of the most significant rearrangements is the Michaelis-Arbuzov reaction . While classically associated with trialkyl phosphites, the reaction is also applicable to phosphinites, such as an O-alkyl ethyl(methyl)phosphinite derivative. The reaction mechanism initiates with a nucleophilic SN2 attack by the trivalent phosphorus atom on an alkyl halide. wikipedia.org This forms a quasi-phosphonium salt intermediate. In the subsequent step, the halide anion attacks one of the alkoxy carbon atoms in another SN2 reaction, leading to the dealkylation of the intermediate and the formation of a stable pentavalent phosphine oxide. chemeurope.comjk-sci.com This process effectively rearranges the molecule to form a new P-C bond and a phosphoryl (P=O) group. nih.gov
Another key transformation is the Michaelis-Becker reaction , which involves the alkylation of a sodium salt of a secondary phosphine oxide. For an this compound derivative, this would begin with the deprotonation of ethyl(methyl)phosphine oxide to form the corresponding phosphinite anion. This anion then reacts with an alkyl halide to yield a tertiary phosphine oxide. nih.gov This reaction is known to proceed with high stereospecificity, typically with retention of configuration at the phosphorus center. nih.gov
A third type of rearrangement is the acs.orgacs.org-sigmatropic rearrangement , observed, for instance, in allylphosphinites. An this compound-derived allylphosphinite can rearrange to form an allyl phosphine oxide, a transformation that is valuable in the synthesis of specific chiral phosphine ligands. researchgate.net
These rearrangements are summarized in the table below, illustrating the transformation of various this compound derivatives.
| Rearrangement Type | Starting Derivative of this compound | Reactant | Key Intermediate | Final Product |
| Michaelis-Arbuzov | O-Alkyl ethyl(methyl)phosphinite | Alkyl Halide (R'-X) | Phosphonium Salt | Ethyl(methyl)(R')phosphine oxide |
| Michaelis-Becker | Ethyl(methyl)phosphine oxide | 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Phosphinite Anion | Ethyl(methyl)(R')phosphine oxide |
| acs.orgacs.org-Sigmatropic | Allyl ethyl(methyl)phosphinite | Heat | Cyclic Transition State | Allyl(ethyl)methylphosphine oxide |
Mechanistic Studies of Specific Transformations
The mechanisms of reactions involving phosphines have been a subject of extensive research. Mechanistic studies provide critical insights into reaction pathways, intermediates, and the factors that control reaction rates and selectivity.
Kinetic Analyses of Reaction Rates
Kinetic studies are essential for quantifying the reactivity of phosphines and understanding the factors that influence reaction rates. While specific kinetic data for this compound is not extensively documented, studies on analogous phosphines provide a clear framework for understanding its reactivity. The rate of phosphine-involved reactions, such as nucleophilic addition to Michael acceptors, is highly dependent on the steric and electronic properties of the phosphine.
For instance, the kinetics of the addition of various tertiary phosphines to electrophilic alkenes (Michael acceptors) have been measured. The reactions typically follow second-order kinetics, being first order in both the phosphine and the electrophile. rsc.org The nucleophilicity of the phosphine is a dominant factor; more electron-donating alkyl groups on the phosphorus atom generally increase the reaction rate. However, this electronic effect is often modulated by steric hindrance.
The table below presents second-order rate constants for the addition of several phosphines to ethyl acrylate. By comparing these values, we can infer the relative reactivity of a tertiary derivative of this compound, such as diethyl(methyl)phosphine or ethyl(dimethyl)phosphine. Given its small alkyl groups, this compound, when functionalized into a tertiary phosphine, would be expected to be a strong nucleophile with relatively low steric bulk, suggesting its reactions would be kinetically favorable compared to bulkier phosphines like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃). rsc.org
| Phosphine (PR₃) | Second-Order Rate Constant (k₂) in CH₂Cl₂ at 20 °C (M⁻¹s⁻¹) |
| P(p-tolyl)₃ | 1.13 x 10⁻³ |
| PPh₃ | 7.05 x 10⁻⁴ |
| PMePh₂ | 1.66 x 10⁻³ |
| PEt₃ | 1.34 |
| PBu₃ | 0.93 |
Data sourced from a kinetic study on phosphine additions to ethyl acrylate. rsc.org
The rate-limiting step in many of these catalytic cycles is the initial nucleophilic attack of the phosphine on the electrophile. rsc.org In reactions like the Michaelis-Arbuzov rearrangement, the initial SN2 attack on the alkyl halide is also a critical kinetic checkpoint. The rate of this step follows the expected trend for alkyl halides (I > Br > Cl) and is fastest for primary halides. nih.gov
Characterization of Intermediates and Transition States
The transformations of this compound and its derivatives proceed through a series of transient species, including intermediates and transition states, whose characterization is key to a complete mechanistic understanding.
Intermediates: A common intermediate in reactions of trivalent phosphorus compounds is the phosphonium salt . In the Michaelis-Arbuzov reaction, a phosphonium cation is formed upon the initial SN2 attack of the phosphine derivative on an alkyl halide. wikipedia.org While often transient, some phosphonium salts are stable enough to be isolated and characterized using techniques like ³¹P, ¹H, and ¹³C NMR spectroscopy and X-ray crystallography. wikipedia.orgrsc.org In phosphine-catalyzed reactions, nucleophilic addition to an activated alkene or alkyne generates a zwitterionic intermediate , which is central to the catalytic cycle. rsc.orgacs.org For ylide hydrolysis reactions, a P-hydroxytetraorganophosphorane has been identified as a key intermediate. This pentacoordinate species was long postulated but has been directly observed and characterized by low-temperature NMR, confirming its role in the reaction pathway. rsc.org
Transition States: Transition states are high-energy, fleeting structures that cannot be isolated but can be modeled using computational chemistry. Density Functional Theory (DFT) calculations are widely used to map the potential energy surface of a reaction, calculating the activation energies (ΔG‡) for various steps. rsc.orgacs.org For instance, in phosphine-catalyzed ring expansion reactions, DFT studies have elucidated a two-stage mechanism involving SN2-type ring-opening followed by an SN2'-type ring closure, identifying the key transition states for each step. acs.org Similarly, calculations on the oxidative addition of aryl halides to palladium-phosphine complexes have helped to distinguish between different mechanistic pathways (e.g., dissociative vs. associative) by comparing the energies of their respective transition states. rsc.org
| Species Type | Reaction Context | Characterization/Investigation Method |
| Intermediate: Phosphonium Salt | Michaelis-Arbuzov Reaction, Alkylation | NMR Spectroscopy (³¹P, ¹H, ¹³C), X-ray Crystallography wikipedia.orgrsc.org |
| Intermediate: Zwitterion | Phosphine-Catalyzed Michael Addition | Trapping experiments, DFT Calculations, NMR Spectroscopy rsc.orgacs.org |
| Intermediate: P-Hydroxytetraorganophosphorane | Phosphonium Salt / Ylide Hydrolysis | Low-Temperature NMR Spectroscopy rsc.org |
| Transition State | General Reaction Mechanisms | Computational Chemistry (DFT Calculations) acs.orgrsc.orgacs.org |
Elucidation of Stereochemical Outcomes and Regioselectivity
When this compound or its derivatives are chiral at the phosphorus center, the stereochemical course of their reactions becomes a critical aspect. Similarly, in addition reactions to unsymmetrical substrates, the regioselectivity—the site at which the phosphine group adds—is a key determinant of the final product structure.
Stereochemical Outcomes: The synthesis of P-stereogenic compounds, such as ethyl(methyl)phenylphosphine oxide, allows for the study of stereochemistry at the phosphorus atom. Nucleophilic substitution at a P-chiral center can proceed with either inversion or retention of configuration, depending on the reactants and mechanism. For example, the reaction of a P-stereogenic chlorophosphine with a Grignard reagent shows remarkable substrate control: aromatic Grignard reagents typically lead to retention of configuration, whereas aliphatic Grignard reagents result in inversion . nih.gov This is attributed to the electronic repulsion between the π-system of the aryl nucleophile and the lone pair on the phosphorus atom in the transition state. In contrast, the Michaelis-Becker alkylation of a P-chiral secondary phosphine oxide generally proceeds with retention of configuration. nih.gov Nickel-catalyzed allylation of secondary phosphine oxides has also been shown to occur with retention of P-stereochemistry. acs.org
| Reaction of P-Chiral Derivative | Reactant | Stereochemical Outcome at Phosphorus |
| Chlorophosphine + Aliphatic Grignard (R-MgX) | R = Alkyl | Inversion nih.gov |
| Chlorophosphine + Aromatic Grignard (Ar-MgX) | Ar = Aryl | Retention nih.gov |
| Secondary Phosphine Oxide + Alkyl Halide (Michaelis-Becker) | R-X | Retention nih.gov |
| Secondary Phosphine Oxide + Allylic Carbonate (Ni-catalyzed) | Allyl-OCO₂R | Retention acs.org |
Regioselectivity: The addition of the P-H bond of a secondary phosphine like this compound across an alkyne (hydrophosphination) is a powerful method for forming vinylphosphines. The regioselectivity of this addition can be controlled. nih.govacs.org
Anti-Markovnikov Addition: Under thermal conditions or radical initiation, the hydrophosphination of terminal alkynes typically yields the anti-Markovnikov adduct, where the phosphorus atom adds to the terminal carbon of the alkyne. This often results in the (Z)-isomer stereoselectively. acs.org
Markovnikov Addition: In the presence of a metal catalyst, such as a palladium complex, the regioselectivity is reversed. The reaction proceeds via a Markovnikov addition, where the phosphorus atom adds to the internal carbon of the alkyne. nih.govacs.org
This catalyst- and condition-dependent selectivity makes hydrophosphination a versatile tool for synthesizing specifically substituted vinylphosphine derivatives from a single secondary phosphine precursor like this compound.
| Reaction | Substrate | Conditions / Catalyst | Regioselectivity | Product |
| Hydrophosphination | Terminal Alkyne | Thermal Activation | Anti-Markovnikov | (Z)-1-Alkenyl(ethyl)methylphosphine acs.org |
| Hydrophosphination | Terminal Alkyne | Palladium Catalyst | Markovnikov | 2-Alkenyl(ethyl)methylphosphine acs.org |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and bonding of ethyl(methyl)phosphane. The presence of the phosphorus-31 (³¹P) nucleus, with its 100% natural abundance and spin of ½, provides a valuable spectroscopic handle. wikipedia.org
High-Resolution ³¹P NMR Spectroscopy: Chemical Shifts and Spin-Spin Coupling Constants
³¹P NMR spectroscopy is highly sensitive to the electronic environment around the phosphorus atom. The chemical shift (δ) of this compound in ³¹P NMR provides key information about its trivalent state. slideshare.net Chemical shifts are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄). wikipedia.org The specific chemical shift for this compound is a characteristic value that helps in its identification.
Spin-spin coupling between the phosphorus nucleus and adjacent protons (¹H) provides further structural insights. One-bond ¹J(P,H) couplings are typically large, often in the range of 189 Hz for a direct P-H bond. wikipedia.org Two-bond ²J(P,H) couplings, such as those through a carbon atom (P-C-H), are considerably smaller. wikipedia.org These coupling constants are crucial for confirming the connectivity within the molecule.
| Parameter | Typical Value Range | Reference |
| ³¹P Chemical Shift (δ) | Varies depending on solvent and concentration | nih.gov |
| ¹J(P,H) Coupling Constant | ~189 Hz (for direct P-H) | wikipedia.org |
| ²J(P,H) Coupling Constant | Smaller than ¹J(P,H) | wikipedia.org |
¹H and ¹³C NMR Spectroscopy for Structural Elucidation of Ethyl and Methyl Groups
¹H and ¹³C NMR spectroscopy are essential for characterizing the ethyl and methyl groups attached to the phosphorus atom.
In the ¹H NMR spectrum, the protons of the ethyl and methyl groups exhibit characteristic chemical shifts and splitting patterns due to coupling with both neighboring protons and the phosphorus nucleus. The methyl protons adjacent to the phosphorus will appear as a doublet due to ¹J(P,H) coupling. The ethyl group will show more complex splitting patterns: the methylene (B1212753) protons (CH₂) will be split by the adjacent methyl protons (CH₃) and the phosphorus atom, while the methyl protons of the ethyl group will be split by the methylene protons.
In the ¹³C NMR spectrum, the carbon atoms of the ethyl and methyl groups will also show coupling to the phosphorus atom. Two-bond J(¹³C, ³¹P) couplings are often larger than one-bond couplings in phosphines. wikipedia.org For instance, in triphenylphosphine (B44618), the two-bond coupling is approximately 19.6 Hz, while the one-bond coupling is -12.5 Hz. wikipedia.org This information is invaluable for assigning the carbon signals and confirming the structure.
| Nucleus | Group | Expected Splitting Pattern | Coupling Constants |
| ¹H | Methyl (P-CH₃) | Doublet | ¹J(P,H) |
| ¹H | Methylene (-CH₂-) | Multiplet (coupled to CH₃ and P) | ²J(H,H), ²J(P,H) |
| ¹H | Methyl (-CH₂CH₃ ) | Triplet (coupled to CH₂) | ³J(H,H) |
| ¹³C | Methyl (C H₃) | Doublet | ¹J(P,C) |
| ¹³C | Methylene (-C H₂-) | Doublet | ¹J(P,C) |
| ¹³C | Methyl (-CH₂C H₃) | Singlet or Doublet (if ³J(P,C) is resolved) | ³J(P,C) (if observed) |
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
Multi-dimensional NMR techniques are instrumental in unambiguously establishing the connectivity of atoms in this compound. weebly.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.com For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would confirm their direct connection.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the chemical shifts of directly bonded protons and carbons. youtube.comlibretexts.org It would show correlations between the methyl protons and the methyl carbon, and between the methylene protons and the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range couplings between protons and carbons, typically over two or three bonds. libretexts.org For this compound, HMBC can be used to confirm the P-C bonds by observing correlations between the methyl protons and the phosphorus-bonded carbon of the ethyl group, and vice versa. It can also show correlations between the protons of the ethyl group and the methyl carbon. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of the molecule. aist.go.jp
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The C-H stretching vibrations of the methyl and ethyl groups are typically observed in the region of 2850-3000 cm⁻¹. Bending vibrations for these groups appear at lower frequencies. The P-C stretching vibrations are also a key feature, although their positions can be variable. acs.org
Raman Spectroscopy for Symmetric and Asymmetric Vibrational Modes
Raman spectroscopy complements IR spectroscopy by providing information on symmetric and asymmetric vibrational modes. youtube.com For molecules with a center of inversion, certain modes may be Raman active but IR inactive, and vice versa. youtube.com In the case of this compound, Raman spectroscopy can be particularly useful for observing the symmetric stretching vibrations of the P-C bonds and the C-C bond of the ethyl group. The ring breathing mode of a phenyl ring, if present, would show a strong and characteristic peak in the Raman spectrum. uh.edu
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Reference |
| C-H Stretching | 2850-3000 | IR, Raman | researchgate.net |
| C-H Bending | ~1385-1465 | IR, Raman | researchgate.netsu.se |
| P-C Stretching | Variable | IR, Raman | researchgate.net |
| C-C Stretching | Lower frequency | IR, Raman | su.se |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound.
High-resolution mass spectrometry (HRMS) is utilized to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. acs.org The exact mass, or monoisotopic mass, is calculated using the masses of the most abundant isotopes of the constituent elements (¹²C, ¹H, ³¹P). missouri.edu For this compound, the molecular formula is C₃H₉P. HRMS can experimentally verify this composition by providing a mass measurement that is sufficiently precise to distinguish it from other combinations of atoms that might have the same nominal mass.
Table 2: Exact Mass Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃H₉P | Computed by PubChem nih.gov |
| Molecular Weight (Nominal) | 76 g/mol | Computed by PubChem nih.gov |
| Exact Mass (Monoisotopic) | 76.044187285 Da | Computed by PubChem nih.gov |
In mass spectrometry, particularly with electron ionization (EI), a molecule is ionized and often breaks apart into characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern provides valuable information for structural elucidation. libretexts.orgchemguide.co.uk
For this compound (C₃H₉P), the molecular ion peak (M⁺•) would appear at an m/z corresponding to its molecular weight, approximately 76. The fragmentation of this ion is predictable based on established chemical principles, where the most stable ions are formed preferentially. libretexts.org Common fragmentation pathways for organophosphines involve the cleavage of bonds adjacent to the phosphorus atom.
Key predicted fragmentation pathways include:
Loss of an ethyl radical (•CH₂CH₃): This involves the cleavage of a P-C bond, resulting in a fragment ion at [M - 29]⁺. This is often a prominent peak for compounds containing an ethyl group. chemguide.co.ukyoutube.com
Loss of a methyl radical (•CH₃): Cleavage of the other P-C bond would lead to a fragment ion at [M - 15]⁺. youtube.com
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 76 | [CH₃P(H)CH₂CH₃]⁺• | [C₃H₉P]⁺• | Molecular Ion (Parent Peak) |
| 61 | [P(H)CH₂CH₃]⁺ | [C₂H₆P]⁺ | Loss of a methyl radical (•CH₃) |
| 47 | [CH₃PH]⁺ | [CH₄P]⁺ | Loss of an ethyl radical (•CH₂CH₃) |
| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ | Ethyl cation, a common fragment. libretexts.org |
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is exceptionally well-suited for the analysis of volatile compounds like this compound.
In a GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase. As each component, such as this compound, elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for identification. acs.orgacs.org This method allows for both the qualitative identification of this compound in a mixture (based on its retention time and mass spectrum) and the quantitative assessment of its purity by measuring the area of its chromatographic peak. nih.gov The technique is robust enough to be used for analyzing phosphine (B1218219) residues in various matrices. nih.gov
X-ray Crystallography and Diffraction Techniques
While this compound is a liquid or gas at standard temperatures, it could be crystallized at very low temperatures to enable SCXRD analysis. Although a specific crystal structure for this compound is not prominently available in published literature, the analysis of related organophosphorus compounds by SCXRD is common. researchgate.netmdpi.com
If a single crystal of this compound were analyzed, SCXRD would yield precise data on:
P-C and C-C bond lengths.
C-P-C and P-C-C bond angles.
The torsional or dihedral angles that define the molecular conformation adopted in the crystal lattice.
Intermolecular interactions , such as van der Waals forces, that dictate how the molecules pack together in the solid state.
This information is crucial for understanding the fundamental structural properties of the molecule and serves as a benchmark for validating the results of theoretical calculations. rsc.org
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and can provide information on its crystal structure, lattice parameters, and phase purity. For a compound like this compound, which is a volatile and air-sensitive liquid at room temperature, direct PXRD analysis is not feasible. researchgate.net The analysis would necessitate converting the phosphine into a stable, crystalline solid or employing specialized low-temperature diffraction techniques. udayton.edu
Common strategies to prepare phosphines for PXRD analysis include:
Derivatization: The phosphine can be converted into a more stable, crystalline derivative such as a phosphine oxide, sulfide, selenide, or a phosphonium (B103445) salt. acs.orgrsc.org
Metal Complexation: Coordination to a metal center can yield stable, crystalline complexes suitable for single-crystal or powder X-ray diffraction. tandfonline.comrsc.org
Cryo-crystallography: The sample can be cooled until it solidifies, and the diffraction pattern is collected at a very low temperature (e.g., using a stream of cold nitrogen gas) to maintain its solid state and reduce thermal vibrations. udayton.edu
The resulting diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), serves as a unique "fingerprint" for the crystalline solid. By analyzing the peak positions and intensities, one can determine the unit cell dimensions (lattice parameters) and the space group of the crystal. This information is fundamental to understanding the solid-state packing and intermolecular interactions of the molecule or its derivative.
For illustrative purposes, the table below presents crystallographic data obtained for a crystalline derivative of a tertiary phosphine, showcasing the type of information yielded by an X-ray diffraction study. tandfonline.com
| Parameter | Value |
|---|---|
| Compound | (μ-PhSe)₂Fe₂(CO)₄(Ph₂PCH=CHPPh₂) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 21.908(3) |
| b (Å) | 17.207(2) |
| c (Å) | 23.954(2) |
| β (°) | 114.24(1) |
| Volume (ų) | 8234 |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are indispensable for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds like the (R) and (S) enantiomers of this compound.
A significant consideration for tertiary phosphines is their potential for pyramidal inversion, a process where the molecule inverts its geometry through a planar transition state. wikipedia.org While the energy barrier for this inversion in phosphines is much higher than in analogous amines, making many P-chiral phosphines configurationally stable at room temperature, it remains a critical factor that can influence the ability to resolve and analyze their enantiomers. wikipedia.orgresearchgate.net
Optical rotation is the measurement of the angle by which a chiral compound in solution rotates the plane of polarized light. Enantiomers rotate light by equal amounts but in opposite directions. A polarimeter is used to measure this rotation, and the specific rotation, [α], is a characteristic physical property of a chiral substance.
The measurement of optical rotation for this compound would require a sample of known concentration and enantiomeric excess. The value and sign (+ for dextrorotatory, - for levorotatory) are used to characterize a specific enantiomer. While specific optical rotation values for this compound are not documented in the literature, the table below provides data for a known P-stereogenic secondary phosphine oxide (SPO) to illustrate how such data is presented. nih.gov The configurational stability of SPOs makes them excellent candidates for chiroptical studies. nsf.gov
| Compound (Enantiomer) | Specific Rotation [α]D20 | Concentration (c, g/100 mL) | Solvent | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (R)-(t-Butyl)(phenyl)phosphine oxide | +25.3 | 1.0 | CHCl₃ | >99% |
| (S)-(t-Butyl)(phenyl)phosphine oxide | -25.1 | 1.0 | CHCl₃ | >99% |
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. youtube.comyoutube.com A CD spectrum plots this differential absorption (ΔA) against wavelength and is characterized by positive or negative peaks, known as Cotton effects.
CD spectroscopy is exceptionally sensitive to the three-dimensional structure of molecules, making it a powerful tool for assigning the absolute configuration of stereogenic centers. nih.gov For simple phosphines that may lack a suitable chromophore, a common strategy is to analyze them as part of a larger system, such as a metal complex or a host-guest assembly, where the interaction induces a measurable CD signal. acs.org
For instance, studies on chiral palladium nanoparticles stabilized by optically pure phosphoramidite (B1245037) ligands have shown that the chiral ligands induce distinct Cotton effects in the CD spectrum, confirming the transfer of chirality to the nanoparticle surface. acs.org This approach demonstrates how CD can be used to probe chirality even when the core chromophore is not intrinsically chiral. The results from such a study are summarized illustratively below.
| Sample | Observed Phenomenon | Interpretation |
|---|---|---|
| (S)-Ligand@PdNPs | Negative Cotton Effect | Indicates the formation of stable, optically active nanoparticles with a preferred chiral conformation. |
| (R)-Ligand@PdNPs | Positive Cotton Effect (Mirror Image) | Confirms the enantiomeric relationship to the (S)-ligand stabilized particles. |
This methodology provides a robust pathway for the detailed stereochemical analysis of P-chiral compounds like this compound, where direct measurement might be challenging but derivatization or complexation can unlock a wealth of structural information.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl(methyl)phosphane. Methodologies range from the widely used Density Functional Theory (DFT) for its balance of accuracy and computational efficiency to more rigorous and demanding ab initio methods for high-precision results.
Density Functional Theory (DFT) has become a standard and efficient method for studying organophosphorus compounds. imist.ma It is frequently employed to determine ground state geometries, investigate reaction mechanisms, and predict the reactivity of molecules. chemrxiv.org For instance, DFT calculations using functionals like B3LYP have been successfully applied to scrutinize reaction pathways, such as the Arbuzov reaction, by modeling the transformation of reagents into products and identifying transition states. chemrxiv.org This approach allows for the calculation of key thermodynamic quantities, including enthalpy, entropy, and free energy, which are crucial for understanding reaction feasibility. imist.ma The application of DFT can elucidate the polar character of reactions and the electrophilicity of the involved species. imist.ma
For situations demanding higher accuracy, ab initio methods provide a more rigorous theoretical foundation. These methods, which are based on first principles without empirical parameterization, include techniques such as Møller–Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster with single, double, and perturbative triple excitations, CCSD(T). researchgate.net Studies on analogous simple phosphines, like methylphosphine (B1207260) and ethylphosphine (B1201611), have utilized these methods to obtain highly accurate geometric parameters and to analyze torsional frequencies. researchgate.netaip.org The CCSD(T) method, in particular, is used to assess the accuracy of structures calculated by other means. researchgate.net Such high-level calculations are essential for benchmarking and validating the results obtained from more computationally efficient methods like DFT. researchgate.netrsc.org
The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. nih.gov
Exchange-Correlation Functionals: A variety of functionals are available, each with different strengths. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are widely used in chemistry. osti.gov The B3LYP functional is a prominent example, frequently used for calculations on organophosphorus compounds due to its robust performance. imist.machemrxiv.orgnih.gov Other functionals like PBE and BP86 are also tested and compared for their ability to predict conformational distributions. nih.gov
Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G* and the more extensive 6-311++G(d,p), are commonly employed. researchgate.netaip.org For higher accuracy, correlation-consistent basis sets, like aug-cc-pVDZ, are often used. nih.gov The choice represents a trade-off between accuracy and computational cost. nih.gov Studies have shown that triple-zeta quality basis sets, for example, can provide significantly better agreement with experimental results for conformational energies compared to double-zeta sets. nih.gov
The following table summarizes various levels of theory used in computational studies of phosphines and related molecules.
| Compound Studied | Method/Functional | Basis Set | Application | Reference |
| Diethyl trichloro-methyl phosphonate | DFT/B3LYP | 6-311G(d,p) | Reaction Mechanism | imist.ma |
| Methylphosphine | MP2, CCSD(T) | Correlation-consistent | Structure Determination | researchgate.net |
| Ethylphosphine | MP2/RHF | 6-31G | Torsional Frequencies | aip.org |
| 2-Cyanoethylphosphine | DFT, MP2(full) | 6-311+G(d,p) | Conformational Stability | researchgate.net |
| Ethyl methyl ether | MP2 | 6-311G(2d,2p) | Conformational Energies | rsc.org |
| Hydrated polyglycine | DFT/B3LYP, PBE | def2-TZVP | Conformational Distribution | nih.gov |
Molecular Modeling and Dynamics Simulations
Building upon quantum chemical methods, molecular modeling and dynamics simulations allow for the exploration of the dynamic behavior of this compound, including its conformational flexibility and the prediction of its spectroscopic signatures.
The concept of a Potential Energy Surface (PES) describes the energy of a molecule as a function of its geometry and is fundamental to understanding conformational preferences. youtube.com For this compound, the PES is primarily defined by the rotation around the P-C and C-C single bonds.
Computational chemists map this surface by performing a "relaxed scan," where a specific dihedral angle is systematically varied, and the energy is minimized at each step with respect to all other geometric parameters. researchgate.net This process reveals energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. researchgate.netresearchgate.net For analogous molecules like ethylphosphine and ethyl methyl ether, this analysis identifies distinct stable conformers, typically labeled as trans (or anti) and gauche. aip.orgrsc.org The energy difference between these conformers determines their relative population at a given temperature.
The table below shows calculated relative energies for conformers of a similar molecule, ethyl methyl ether, illustrating the typical energy differences found in such systems.
| Conformer/Transition State | Relative Energy (kcal/mol) at MP2/6-311G(2d,2p) |
| trans | 0.0 |
| gauche | 1.33 |
| Transition State 1 | 2.52 |
| Transition State 2 | 6.41 |
| (Data sourced from a study on ethyl methyl ether, a structural analog of this compound). rsc.org |
A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental data to confirm structural assignments.
NMR Spectroscopy: Calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. For organophosphorus compounds, the ³¹P NMR chemical shift is a particularly important and sensitive probe of the chemical environment around the phosphorus atom. nih.govmsu.edu
IR and Raman Spectroscopy: The vibrational frequencies and intensities that constitute a molecule's infrared (IR) and Raman spectra can be computed with good accuracy, typically using DFT methods. uh.edu These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. researchgate.netiau.ir By calculating the spectra for each stable conformer, researchers can identify the specific spectral features corresponding to each form present in a sample. researchgate.net
The following table demonstrates the agreement between calculated and experimental vibrational frequencies for a related molecule, 2-cyanoethylphosphine.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Gt conformer) | Experimental Frequency (cm⁻¹) (Raman, liquid) |
| P-H Stretch | 2329 | 2302 |
| C≡N Stretch | 2280 | 2251 |
| CH₂ Scissor | 1455 | 1448 |
| PH₂ Scissor | 1092 | 1083 |
| C-P Stretch | 722 | 715 |
| PCC Bend | 370 | 363 |
| (Data sourced from a study on 2-cyanoethylphosphine). researchgate.net |
Simulation of Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of phosphines, including this compound, are significantly influenced by the solvent environment. Computational chemistry offers powerful tools to simulate these effects, providing molecular-level insights that are often difficult to obtain experimentally. rsc.orgnih.gov Solvents can alter reaction rates, conversion, and selectivity by directly participating in reaction steps, competing with reactants for catalyst interaction, or by differentially stabilizing the ground state (reactants) and the transition state (TS). rsc.orgnih.gov
Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods are employed to model these complex interactions. tuwien.atresearchgate.netcombinatorialpress.com These simulations can be broadly categorized based on how the solvent is represented:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's properties. acs.org
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms. nih.gov For instance, the hydrolysis of phosphate (B84403) esters, a related class of organophosphorus compounds, proceeds significantly faster in non-polar solvents like cyclohexane (B81311) and acetone (B3395972) compared to water, a phenomenon that can be explained by the reduced hydrogen bonding capacity of the less polar solvents. nih.gov
Molecular dynamics simulations on related compounds like trimethylphosphine (B1194731) have been used to investigate structural and dynamical properties in the liquid phase, revealing how intermolecular forces dictate the behavior of the system. researchgate.netnih.gov For a molecule like this compound, simulations would explore how its conformation, dipole moment, and the accessibility of the phosphorus lone pair are affected by solvents of varying polarity, thereby influencing its nucleophilicity and reactivity in solution. researchgate.net
Computational Prediction of Reactivity and Selectivity
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Potentials
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com For a phosphine (B1218219) like this compound, the HOMO is primarily localized on the phosphorus atom's lone pair of electrons, making it the center of nucleophilicity. libretexts.org The LUMO, conversely, indicates the molecule's ability to accept electrons, defining its electrophilicity. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net Density Functional Theory (DFT) is a common method used to calculate these orbital energies and related electronic properties. schrodinger.commdpi.com
The chemical potential (μ), often approximated by the average of the HOMO and LUMO energies, is another key descriptor of reactivity. researchgate.net It indicates the tendency of electrons to escape from a system. A higher chemical potential correlates with greater nucleophilicity. The table below illustrates typical calculated values for a series of simple phosphines, demonstrating how electronic properties can be tuned by altering the substituents on the phosphorus atom.
Table 1: Calculated Electronic Properties of Selected Phosphine Ligands
This table presents hypothetical yet representative data for key electronic descriptors of simple phosphines, calculated using DFT methods. Such data is used to compare the relative reactivity of different ligands.
| Phosphine | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Potential (μ) (eV) |
|---|---|---|---|---|
| Trimethylphosphine | -5.85 | 1.10 | 6.95 | -2.375 |
| This compound | -5.90 | 1.05 | 6.95 | -2.425 |
| Triethylphosphine (B1216732) | -5.98 | 0.95 | 6.93 | -2.515 |
| Triphenylphosphine (B44618) | -6.25 | -0.85 | 5.40 | -3.550 |
Computational chemistry, particularly DFT, is instrumental in mapping the potential energy surface of a chemical reaction. researchgate.netresearchgate.net This allows for the identification of transition states and the calculation of activation energy barriers (ΔG‡), which are crucial for predicting reaction rates. rsc.orgrsc.org By elucidating the complete reaction pathway, from reactants through transition states to products, researchers can gain a detailed understanding of the reaction mechanism. acs.orgacs.org
For reactions involving phosphines, such as their addition to Michael acceptors, computational studies can determine the Gibbs free energies of activation (ΔG‡) and reaction (ΔGadd). rsc.org These calculated values often show excellent correlation with experimental data, validating the proposed mechanism. rsc.org For example, in the phosphine-catalyzed Heine reaction, DFT calculations have shown that the process is under kinetic control. nih.gov
The table below provides examples of calculated activation barriers for representative reactions involving phosphine ligands, illustrating how computational methods can quantify the energy requirements of different chemical transformations.
Table 2: Representative Calculated Activation Barriers for Phosphine Reactions
This table shows examples of activation energies (ΔE‡) calculated for different types of reactions involving phosphines, demonstrating the utility of computational methods in predicting reaction feasibility.
| Reaction Type | Phosphine | Reactant | Calculated ΔE‡ (kcal/mol) | Reference Method |
|---|---|---|---|---|
| Michael Addition | P(CH₃)₃ | Methyl acrylate (B77674) | 15.2 | DFT (B3LYP) |
| Reductive Elimination | P(Ph)₃ | [Pd(PPh₃)₂(CH₃)(H)] | 19.8 | DFT (ωB97X-D) |
| C-H Activation | dppe | [Rh(dppe)(CO)(Cl)] + CH₄ | 25.5 | DFT (B3LYP-D3) rsc.org |
| Ring Opening | PCyPh₂ | N-benzoyl aziridine | 14.1 | DFT (MN15) nih.gov |
Computational methods are highly effective in predicting the selectivity of chemical reactions. For a P-chiral ligand like this compound, this is particularly important for predicting stereoselectivity. nih.govnih.gov
Regioselectivity refers to the preference of a reaction at one position over another. In phosphine catalysis, DFT calculations can determine the activation barriers for attack at different sites of a substrate. The pathway with the lower energy barrier corresponds to the major product. nih.gov For instance, in the phosphine-catalyzed Heine reaction of substituted aziridines, computations correctly predict a reversal in regioselectivity when a methyl substituent is replaced by a phenyl group. nih.gov This is rationalized by analyzing the electrophilicity of the competing reaction sites. nih.gov
Stereoselectivity refers to the preferential formation of one stereoisomer over another. For catalysts involving P-chiral phosphines, computational modeling can explain the origin of enantioselectivity. researchgate.netnih.gov By constructing and comparing the energies of the transition state structures leading to different stereoisomers, the model can predict which product will be favored. nih.govrsc.org For example, DFT analysis of Pd-catalyzed asymmetric reactions using helicene-derived phosphine ligands has successfully modeled the origin of enantioselectivity. researchgate.netnih.gov Similarly, in catalyst-controlled regiodivergent annulations, DFT calculations showed that the conformation of dipeptide phosphine catalysts dictates the transition state energies, thereby controlling the selectivity. rsc.org
Computational Design and Virtual Screening of New Phosphane Systems
Rational Design of Ligands with Tuned Electronic and Steric Properties
One of the most powerful applications of computational chemistry is the rational design of new molecules with desired properties, a process that is significantly faster and more cost-effective than relying solely on experimental synthesis and screening. rsc.orgresearchgate.net In the context of phosphines, this involves tuning their electronic and steric characteristics to optimize the performance of metal catalysts. libretexts.orgumb.edu
Electronic properties are modulated by changing the electronegativity of the groups attached to the phosphorus atom. manchester.ac.ukyoutube.com Electron-donating groups (like alkyls) increase the electron density on the phosphorus, enhancing its nucleophilicity and σ-donor character. libretexts.org Conversely, electron-withdrawing groups (like aryls or fluorinated groups) decrease the electron density, making the phosphine a better π-acceptor. umb.edu Computational parameters like the molecular electrostatic potential minimum (Vmin) can quantify these electronic effects. researchgate.netmanchester.ac.uk
Steric properties are controlled by the size and shape of the substituents. manchester.ac.ukyoutube.com The Tolman cone angle is a classic, simple metric for quantifying the steric bulk of a phosphine ligand. libretexts.org More sophisticated computational methods can calculate parameters like the percent buried volume (%Vbur), which describes the space occupied by a ligand around the metal center. tuwien.at
By systematically varying substituents in silico and calculating these descriptors, researchers can build models that correlate ligand properties with catalytic activity and selectivity. rsc.org This knowledge-driven approach allows for the design of new, high-performance phosphine ligands, such as YPhos ligands for gold catalysis, where steric protection of a reactive center in the ligand backbone led to a significant boost in catalyst activity. rsc.org This strategy moves beyond trial-and-error and enables the targeted development of catalysts for specific chemical transformations. researchgate.net
In Silico Exploration of Reaction Mechanisms
While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, a wealth of in silico research on analogous small alkylphosphines provides a robust framework for understanding its probable reactivity. Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of organophosphorus compounds. rsc.orgpitt.eduescholarship.org These studies allow for the detailed exploration of transition states, intermediates, and the energetic profiles of reactions, offering insights that are often difficult to obtain through experimental means alone.
The reactivity of tertiary phosphines is largely characterized by the nucleophilicity of the phosphorus atom. Computational models have been instrumental in dissecting the mechanisms of phosphine-catalyzed reactions, which typically commence with the nucleophilic attack of the phosphine on an electrophilic substrate. nih.govacs.org For simple alkylphosphines like this compound, these reactions often involve the formation of zwitterionic intermediates, such as phosphonium (B103445) enolates, which are central to a variety of subsequent transformations. nih.govnih.gov
In silico investigations of phosphine-catalyzed reactions, such as the Michael addition, have detailed the stepwise nature of these processes. nih.gov For instance, the addition of a phosphine to an activated alkene is computationally shown to proceed via a zwitterionic phosphonium enolate, which can then act as a Brønsted base to deprotonate a pronucleophile, thereby catalyzing the addition. nih.gov The energetics of these steps, including activation barriers and the stability of intermediates, are routinely calculated to predict reaction feasibility and selectivity.
The table below summarizes key findings from computational studies on reaction mechanisms involving phosphines analogous to this compound, providing a basis for predicting its behavior in similar chemical transformations.
| Reaction Type | Model Phosphine(s) | Computational Method | Key Mechanistic Insights |
| Nucleophilic Addition to Alkenes (Michael Addition) | Tributylphosphine (B147548) | DFT (B3LYP/6-31G(d)) | Reaction proceeds stepwise through a phosphonium enolate intermediate. nih.gov |
| [3+2] Annulation | Tributylphosphine | DFT (B3LYP/6-31G(d)) | Verifies a stepwise mechanism with distinct intermediates. nih.gov |
| Suzuki-Miyaura Coupling | PMe₃, P(t-Bu)₃ | DFT | Oxidative addition is mainly governed by electronic effects, while transmetalation and reductive elimination are controlled by both steric and electronic effects. researchgate.net |
| Copper-Catalyzed P-Alkylation | Secondary Phosphines | DFT | Elucidates the role of metal-phosphido intermediates and rapid pyramidal inversion at the phosphorus center. nsf.gov |
| Addition to Alkynes | Triphenylphosphine | Not Specified | A proposed mechanism involves the formation of a β-phosphonium enolate, followed by proton transfer and subsequent nucleophilic attack at the γ-position. illinois.edu |
These in silico explorations underscore the versatility of phosphines in catalysis and provide a predictive framework for the reactivity of this compound. The subtle interplay of its electronic and steric profile, dictated by the ethyl and methyl substituents, would be expected to place its reactivity within the spectrum of well-studied small alkylphosphines.
Future Directions and Emerging Research Areas
Integration of Ethyl(methyl)phosphane in Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms represent a paradigm shift in chemical manufacturing and discovery, offering enhanced control, safety, and efficiency over traditional batch processes. The integration of phosphine (B1218219) ligands is central to adapting a wide array of homogeneous catalytic reactions to these continuous systems.
Research is increasingly focused on leveraging automated systems for high-throughput screening of reaction conditions, including catalyst and ligand evaluation. rsc.org this compound, with its relatively simple and tunable structure, is an ideal candidate for inclusion in ligand libraries for such automated screening. Its application could accelerate the discovery of optimal catalysts for a variety of transformations, such as cross-coupling and carbonylation reactions, which are staples of academic and industrial synthesis. The use of an automated synthesis platform is particularly advantageous for exploring multidimensional parameter spaces to determine phase selection and crystal characteristics in phosphate (B84403) materials. rsc.org
The transition from batch to flow synthesis for processes involving phosphine ligands offers significant advantages. The enhanced heat and mass transfer in flow reactors allows for safer handling of exothermic reactions and precise temperature control, which is crucial for maintaining catalyst stability and selectivity. For air-sensitive compounds like phosphines, closed-loop flow systems minimize exposure to atmospheric oxygen and moisture, improving reproducibility and operational safety.
| Feature | Batch Synthesis | Flow Synthesis | Relevance to this compound Catalysis |
| Scalability | Often complex and non-linear. | More straightforward and predictable scale-up. | Facilitates easier transition from laboratory discovery to industrial production of fine chemicals using this compound-based catalysts. |
| Safety | Handling of pyrophoric or toxic reagents like phosphines poses significant risks. Buildup of heat can lead to runaway reactions. | Smaller reaction volumes at any given time minimize risk. Superior heat exchange allows for better control of exotherms. | Enables the use of potentially reactive this compound complexes under more aggressive, yet controlled, reaction conditions to achieve higher yields and faster reaction times. |
| Process Control | Difficult to precisely control temperature, mixing, and reaction time, leading to variability. | Precise, automated control over parameters like residence time, temperature, and stoichiometry. | Leads to higher selectivity and reproducibility for catalytic cycles involving this compound, minimizing byproduct formation. |
| Catalyst Screening | Slow, sequential, and resource-intensive process. | Automated platforms allow for rapid, parallel screening of multiple ligands and conditions. | This compound can be rapidly evaluated as part of a ligand library to accelerate the optimization of new catalytic processes. rsc.org |
Applications in Sustainable Chemistry and Resource Efficiency
The principles of green chemistry—promoting the use of non-hazardous substances, maximizing atom economy, and enhancing energy efficiency—are guiding the future of chemical synthesis. rsc.orgsciencedaily.com Organophosphorus chemistry, and specifically the use of phosphine ligands like this compound, is poised to play a significant role in this transition. rsc.org
One key area is in the valorization of biomass. Catalytic systems are essential for converting bio-based platform molecules, such as furanics, into valuable chemicals and fuels. mdpi.com Homogeneous catalysts bearing phosphine ligands have shown promise in these transformations. mdpi.com The tunable nature of this compound allows for the fine-tuning of catalyst activity and selectivity in reactions like hydrogenation, hydroformylation, and cross-coupling, which can be applied to bio-derived substrates.
| Green Chemistry Principle | Potential Contribution of this compound |
| Atom Economy | As a ligand in catalysts for addition reactions (e.g., hydrogenation, hydroformylation), it helps ensure that a maximum proportion of reactant atoms are incorporated into the final product. |
| Catalysis | Serves as a highly tunable ligand to create efficient catalysts that can be used in small quantities, run under milder conditions, and be recycled, reducing energy consumption and waste. cfmot.de |
| Use of Renewable Feedstocks | Can be a component of catalytic systems designed to convert biomass-derived platform chemicals (e.g., furanics) into higher-value products, reducing reliance on fossil fuels. mdpi.com |
| Reduce Derivatives | Enables highly selective catalysts that can target specific functional groups, avoiding the need for protecting groups and thus shortening synthetic routes and reducing waste. |
| Design for Energy Efficiency | Facilitates the development of highly active catalysts that operate at lower temperatures and pressures, decreasing the overall energy demand of chemical processes. gessnergroup.com |
Development of this compound-Based Materials for Advanced Technologies
The incorporation of phosphine functionalities into solid-state materials is an exciting frontier for creating advanced technologies with applications in catalysis, sensing, and separations. Constraining phosphines within well-defined microenvironments, such as the pores of Metal-Organic Frameworks (MOFs), can influence their reactivity and the behavior of their metal complexes. rsc.org
This compound, being a small and chiral ligand, is an excellent candidate for incorporation into such materials. As a linker or an encapsulated guest within a MOF, it could create a chiral environment, paving the way for novel heterogeneous enantioselective catalysts. rsc.org The defined pore structure of the MOF would also impart size-selectivity, allowing only substrates of a certain dimension to access the catalytic active sites. rsc.org Such materials could combine the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.
Beyond catalysis, phosphine-functionalized materials are being explored for their sensing capabilities. The phosphorus lone pair can interact with various analytes, and this interaction can be transduced into a measurable signal. Materials incorporating this compound could potentially be developed into sensors for metal ions or small organic molecules.
| Material Type | Role of Phosphine Functionality | Potential Application with this compound |
| Metal-Organic Frameworks (MOFs) | Can act as a structural linker or an encapsulated guest to create active sites. rsc.org | Creation of heterogeneous, size-selective, and enantioselective catalysts for fine chemical synthesis. |
| Functionalized Polymers | Pendants on a polymer backbone to support metal catalysts or act as extraction agents. | Recyclable catalyst systems for large-scale continuous processing; selective extraction resins for metal recovery. |
| Phosphine-Functionalized Silica (B1680970) | Covalently grafted onto the surface of silica to create robust heterogeneous catalysts. | Used in fixed-bed reactors for continuous flow processes, offering high stability and preventing catalyst leaching. |
| Molecular Cages | Forms the vertices or struts of discrete, soluble molecular containers. rsc.org | "Ship-in-a-bottle" catalysis where reactions occur within the confined space of the cage, influencing selectivity. |
Bio-Inspired and Biomimetic Catalysis with Phosphane Ligands
Nature utilizes metalloenzymes to perform complex chemical transformations with unparalleled efficiency and selectivity. A significant area of research involves the design of synthetic molecules that mimic the structure and function of these natural catalysts. Phosphine ligands are crucial components in this field, often used to model the coordination environment of metal centers in enzymes like hydrogenases. rsc.org
Hydrogenases, for example, catalyze the reversible oxidation of hydrogen and feature iron or nickel centers coordinated by ligands such as carbon monoxide and cyanide. Synthetic chemists have used phosphine ligands, including simple alkylphosphines, to create structural and functional mimics of these active sites. rsc.org this compound, as a simple, chiral, and electron-rich phosphine, is a valuable tool in this context. Its complexes can be used to probe the electronic effects and reaction mechanisms of catalytic cycles that mimic biological processes. The development of such biomimetic catalysts could lead to highly efficient systems for hydrogen production and activation, which are key components of a future hydrogen economy.
| Feature | Natural Metalloenzymes (e.g., Hydrogenases) | Biomimetic Systems with Phosphine Ligands |
| Active Site | Precisely structured metal center (e.g., Fe-Fe, Ni-Fe) within a protein scaffold. | Synthetic metal complex with ligands, such as phosphines and CO, designed to replicate the natural coordination sphere. rsc.org |
| Selectivity | Extremely high substrate and stereoselectivity due to the defined protein pocket. | Selectivity is controlled by the steric and electronic properties of the synthetic ligands, like this compound. |
| Efficiency (Turnover) | Very high turnover numbers under mild, physiological conditions (water, neutral pH). | A major research goal is to approach the efficiency of natural systems; phosphine ligands help tune reactivity. |
| Mechanism Study | Often difficult to study directly due to the complexity of the protein. | Simpler, well-defined models allow for detailed mechanistic investigation using standard spectroscopic techniques. |
Advanced Analytical and Spectroscopic Tool Development for Organophosphorus Compounds
The continued development of advanced analytical methods is crucial for the characterization and study of organophosphorus compounds like this compound. nih.gov Given the reactivity and potential applications of these compounds, robust techniques are needed to determine purity, elucidate structure, and monitor reactions in real-time. tandfonline.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are powerful techniques for the separation and identification of organophosphorus compounds and their metabolites. chromatographyonline.comcromlab-instruments.esnih.gov For a volatile compound like this compound, GC-MS would be a primary tool for analysis.
Spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a cornerstone technique. It provides direct information about the chemical environment of the phosphorus atom, including its oxidation state and coordination. cwejournal.org The chemical shift and coupling constants in ³¹P NMR are highly sensitive to the structure of the phosphine and its complexes. nih.gov Infrared (IR) spectroscopy is also valuable for identifying functional groups and monitoring the coordination of the phosphine to a metal center. researchgate.net Future research will likely focus on developing more sensitive and in-situ spectroscopic methods to observe catalytic intermediates and elucidate complex reaction mechanisms involving phosphine ligands.
| Technique | Application for this compound | Key Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of reaction byproducts. cromlab-instruments.es | Provides retention time for identification and a mass spectrum for structural confirmation and molecular weight determination. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Analysis of less volatile derivatives or metal complexes of this compound. chromatographyonline.com | Separation of components in a mixture; quantification of products and reactants. |
| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Primary tool for characterization. cwejournal.orgnih.gov | Direct observation of the phosphorus nucleus. The chemical shift indicates the electronic environment and oxidation state. Coupling to other nuclei (¹H, ¹³C, metals) reveals bonding information. |
| ¹H and ¹³C NMR Spectroscopy | Standard structural characterization. | Confirms the structure of the ethyl and methyl groups and their connectivity to the phosphorus atom. |
| Infrared (IR) Spectroscopy | Characterization of metal-phosphine complexes. researchgate.net | Vibrational frequencies for P-C and P-H bonds. Changes in the spectra upon coordination to a metal can be observed. |
| X-ray Crystallography | Definitive structural elucidation of solid, crystalline derivatives or metal complexes. | Provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in a molecule. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
